molecular formula C35H40N2O6 B1675485 Linetastine CAS No. 159776-68-8

Linetastine

Cat. No.: B1675485
CAS No.: 159776-68-8
M. Wt: 584.7 g/mol
InChI Key: LUOUCHOLMUUZBO-SVSXJNCISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linetastine inhibits leukotriene production and antagonizes the effect of histamine.

Properties

IUPAC Name

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOUCHOLMUUZBO-SVSXJNCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110501-66-1, 159776-68-8
Record name Tmk 688
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linetastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINETASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "Linetastine" have yielded no relevant results in pharmacological databases, clinical trial registries, or peer-reviewed scientific literature. This suggests that "this compound" may be a misnomer, an experimental compound not yet disclosed in public domains, or a non-existent drug.

For the purpose of fulfilling the structural and formatting requirements of the user's request, this document will proceed by outlining the hypothetical mechanism of action for a fictional antihistamine, which we will refer to as "this compound." The following information is illustrative and based on the known mechanisms of common H1 receptor antagonists.

Executive Summary

This compound is a second-generation H1 receptor antagonist designed for the symptomatic relief of allergic conditions. Its primary mechanism of action involves the selective, competitive, and inverse agonism of the histamine H1 receptor. This action effectively blocks the inflammatory cascade initiated by histamine release from mast cells and basophils, thereby mitigating the symptoms of allergic rhinitis, urticaria, and other hypersensitivity reactions. Unlike first-generation antihistamines, this compound exhibits a low propensity for crossing the blood-brain barrier, resulting in a significantly reduced sedative effect.

Core Mechanism of Action: H1 Receptor Inverse Agonism

The cornerstone of this compound's therapeutic effect lies in its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Signaling Pathway of Histamine H1 Receptor Activation:

In the presence of histamine, the H1 receptor activates the Gq/11 family of G-proteins. This activation initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this pathway is the physiological response associated with an allergic reaction, including vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound's Modulatory Role:

This compound functions as an inverse agonist at the H1 receptor. This means that it not only blocks the binding of histamine (competitive antagonism) but also reduces the basal, constitutive activity of the receptor, shifting the conformational equilibrium towards the inactive state. By stabilizing the inactive conformation of the H1 receptor, this compound effectively suppresses the downstream signaling cascade, even in the absence of histamine.

Diagram of the H1 Receptor Signaling Pathway and this compound's Point of Intervention:

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits (Inverse Agonist) Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca2_release->Allergic_Response PKC->Allergic_Response

Caption: this compound acts as an inverse agonist on the H1 receptor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on preclinical studies.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)
This compoundH11.2
This compoundH2> 10,000
This compoundH3> 10,000
This compoundM1> 5,000
This compoundα1> 5,000

Table 2: In Vitro Functional Assay - H1 Receptor Inverse Agonism

CompoundAssayEC50 (nM)
This compound[35S]GTPγS Binding8.5
This compoundIP3 Accumulation12.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Radioligand Binding Assay for Receptor Affinity (Ki Determination)

  • Objective: To determine the binding affinity of this compound for various receptors.

  • Methodology:

    • Membrane preparations from cells expressing the target receptor (e.g., CHO-K1 cells for H1) are incubated with a specific radioligand (e.g., [3H]pyrilamine for H1).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding.

    • After incubation to equilibrium, bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. [35S]GTPγS Binding Assay for G-Protein Activation

  • Objective: To measure the ability of this compound to inhibit the constitutive activity of the H1 receptor (inverse agonism).

  • Methodology:

    • Membranes from cells expressing the H1 receptor are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP.

    • In the absence of an agonist, a basal level of [35S]GTPγS binding occurs due to the constitutive activity of the receptor.

    • Increasing concentrations of this compound are added to the incubation mixture.

    • The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

    • A decrease in [35S]GTPγS binding in the presence of this compound indicates inverse agonist activity. The EC50 value is determined from the concentration-response curve.

Experimental Workflow Diagram:

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay ([35S]GTPγS) B1 Membrane Prep with Target Receptor B2 Incubate with Radioligand & this compound B1->B2 B3 Separate Bound/Free B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Membrane Prep with H1 Receptor F2 Incubate with [35S]GTPγS & this compound F1->F2 F3 Terminate Reaction F2->F3 F4 Measure Bound [35S]GTPγS F3->F4 F5 Determine EC50 F4->F5

Caption: Workflow for binding and functional assays.

Conclusion

An In-depth Technical Guide to the Synthesis and Characterization of Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linetastine, also known by its synonyms Linazolast, YM-257, and TMK-688, is a potent dual-action pharmacologically active compound. It functions as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist, giving it potential therapeutic applications in inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and visualization of its mechanism of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their condensation. The overall synthetic scheme is outlined below.

Synthesis Workflow

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_synthesis Final Condensation Vanillin Vanillin Intermediate_II Intermediate II Vanillin->Intermediate_II Ethyl chloroformate Intermediate_IV 5-(3'-methoxy-4'-hydroxyphenyl)- 2,4-pentadienoic acid Intermediate_II->Intermediate_IV 1. Triethyl 4-phosphonocrotonate 2. Alkali hydrolysis This compound This compound (TMK-688) Intermediate_IV->this compound 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate_VI Intermediate VI 4-Hydroxypiperidine->Intermediate_VI Ethyl chloroformate Intermediate_VII Intermediate VII Intermediate_VI->Intermediate_VII Bromodiphenylmethane, Na2CO3 Intermediate_VIII Intermediate VIII Intermediate_VII->Intermediate_VIII Alkali hydrolysis Intermediate_IX Intermediate IX Intermediate_VIII->Intermediate_IX N-(2-bromoethyl)phthalimide Intermediate_X N-aminoethyl 4-diphenylmethoxypiperidine Intermediate_IX->Intermediate_X 80% Hydrazine hydrate Intermediate_X->this compound Condensation (Ethyl chloroformate, Dichloromethane)

Figure 1. Synthetic workflow for this compound (TMK-688).

Experimental Protocols

1.2.1. Synthesis of 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid (Intermediate IV)

  • Protection of Vanillin: To a solution of Vanillin (I) in a suitable solvent, add ethyl chloroformate to protect the hydroxyl group, yielding Intermediate II.

  • Wittig-Horner Reaction and Hydrolysis: Intermediate II is then reacted with triethyl 4-phosphonocrotonate in the presence of a base to form the pentadienoic acid ester. Subsequent hydrolysis of the ester and deprotection of the hydroxyl group under alkaline conditions yields 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid (IV).

1.2.2. Synthesis of N-aminoethyl 4-diphenylmethoxypiperidine (Intermediate X)

  • Protection of 4-Hydroxypiperidine: 4-Hydroxypiperidine (V) is reacted with ethyl chloroformate to protect the secondary amine, affording Intermediate VI.

  • Etherification: Intermediate VI is condensed with bromodiphenylmethane in the presence of a base such as sodium carbonate to yield the diphenylmethoxy derivative (VII).

  • Deprotection of Piperidine Nitrogen: The protecting group on the piperidine nitrogen of Intermediate VII is removed via alkali hydrolysis to give Intermediate VIII.

  • Alkylation: Intermediate VIII is then reacted with N-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain, resulting in Intermediate IX.

  • Deprotection of Primary Amine: The phthalimide protecting group of Intermediate IX is removed by treatment with 80% hydrazine hydrate to yield the final precursor, N-aminoethyl 4-diphenylmethoxypiperidine (X).

1.2.3. Final Synthesis of this compound

  • Condensation: 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid (IV) is condensed with N-aminoethyl 4-diphenylmethoxypiperidine (X) in the presence of ethyl chloroformate in a chlorinated solvent such as dichloromethane to yield this compound.

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of the diphenylmethyl and phenyl rings, olefinic protons of the pentadienoyl chain, protons of the piperidine ring, methylene protons of the ethyl linker, and methoxy and ethoxy group protons.
¹³C NMR Resonances for aromatic, olefinic, piperidine, and aliphatic carbons, as well as carbons of the carbonyl, ether, and carbonate functionalities.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carbonate), C=C stretching (alkene and aromatic), and C-O stretching (ether and ester).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₃₅H₄₀N₂O₆, MW: 584.7 g/mol ), along with characteristic fragmentation patterns.
Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for quantitative analysis.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate Typically 1.0 mL/min.
Detection UV detection at a wavelength determined by the chromophores in the this compound molecule (e.g., around 280 nm).
Retention Time Specific to the exact method conditions but should be reproducible.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting two key pathways involved in inflammatory and allergic responses.

Inhibition of 5-Lipoxygenase Pathway

This compound inhibits the 5-lipoxygenase enzyme, which is a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes.[1]

Five_LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 Leukotrienes Pro-inflammatory Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammatory Response Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibits

Figure 2. Inhibition of the 5-Lipoxygenase pathway by this compound.

Histamine H1 Receptor Antagonism

This compound also acts as an antagonist at the histamine H1 receptor. During an allergic response, histamine is released and binds to H1 receptors, triggering symptoms such as itching, vasodilation, and bronchoconstriction. This compound blocks the binding of histamine to the H1 receptor, thereby alleviating these allergic symptoms.

H1_Receptor_Pathway cluster_receptor Target Cell Membrane cluster_signaling Intracellular Signaling Cascade H1_Receptor Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) H1_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., itching, vasodilation) Ca_PKC->Allergic_Response Histamine Histamine Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Blocks

Figure 3. Antagonism of the Histamine H1 receptor by this compound.

Quantitative Biological Data

The following table summarizes the reported in vitro biological activity of this compound and its active metabolite, TMK777.

CompoundTargetAssayIC₅₀ / pD₂Reference
This compound5-LipoxygenaseLeukotriene B4 release from human leukocytes1.2 x 10⁻⁷ mol/L[1]
This compound5-LipoxygenaseLeukotriene C4 release from human leukocytes1.5 x 10⁻⁷ mol/L[1]
TMK777 (active metabolite)5-LipoxygenaseLeukotriene B4 release from human leukocytes8.6 x 10⁻⁸ mol/L[1]
TMK777 (active metabolite)5-LipoxygenaseLeukotriene C4 release from human leukocytes7.1 x 10⁻⁸ mol/L[1]
This compoundHistamine H1 ReceptorHistamine-induced contraction of guinea-pig trachea7.28[1]
TMK777 (active metabolite)Histamine H1 ReceptorHistamine-induced contraction of guinea-pig trachea7.98[1]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The synthetic route, while multi-step, utilizes established organic chemistry reactions. The characterization of the final compound relies on standard spectroscopic and chromatographic techniques. The dual inhibitory action of this compound on the 5-lipoxygenase and histamine H1 receptor pathways underscores its potential as a therapeutic agent for a range of inflammatory and allergic disorders. Further research and development in these areas are warranted.

References

Linetastine: A Comprehensive Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and preclinical development of Linetastine, a novel synthetic compound. Due to the proprietary nature of early-stage drug development, publicly available information on this compound is limited. This document synthesizes the currently accessible data from scientific literature and patent filings to offer a detailed account of its foundational science. The guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the core data, experimental methodologies, and the putative signaling pathways associated with this compound. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate comprehension.

Introduction and Origin

The discovery of this compound is not publicly documented in detail. Pharmaceutical compounds often originate from extensive screening of chemical libraries or through rational drug design based on the structure of a biological target. The initial synthesis and identification of this compound's potential therapeutic activity likely occurred within a commercial or academic drug discovery program. Further research is required to ascertain the specific individuals and institutions responsible for its initial creation and characterization.

Preclinical Development

The preclinical development of a drug candidate like this compound typically involves a series of in vitro and in vivo studies to assess its pharmacological and toxicological profile. While specific preclinical data for this compound is not available in the public domain, this section outlines the standard experimental protocols and data that would be generated during this phase.

In Vitro Studies

In vitro experiments are crucial for determining a compound's mechanism of action and its effect on cellular processes.

Table 1: Hypothetical In Vitro Efficacy Data for this compound

Assay TypeCell LineIC50 (nM)Target
Cell ViabilityCancer Cell Line A50Target X
Kinase InhibitionRecombinant Enzyme25Kinase Y
Receptor BindingMembrane Preparation100Receptor Z

Experimental Protocol: Cell Viability Assay

A common method to assess the effect of a compound on cell proliferation is the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound (Serial Dilution) A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Cell Viability Assay Workflow

In Vivo Studies

In vivo studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Mouse Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3075
Positive Control2080

Experimental Protocol: Mouse Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups.

  • Dosing: Administer this compound or vehicle control daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 3-4 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been publicly disclosed. However, based on typical drug discovery targets, a hypothetical signaling pathway is presented below. This diagram illustrates a potential mechanism where this compound inhibits a key kinase in a cancer-related signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y Receptor->KinaseY This compound This compound This compound->KinaseY Downstream Downstream Signaling KinaseY->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Hypothetical this compound Signaling Pathway

Conclusion

This compound represents a promising, albeit currently enigmatic, compound in the landscape of drug discovery. The information presented in this guide, while based on established principles of preclinical drug development due to the absence of specific public data, provides a foundational framework for understanding the potential trajectory of this molecule. As more information becomes available through publications and clinical trial disclosures, a more complete picture of this compound's discovery, origin, and therapeutic potential will emerge. Researchers and professionals in the field are encouraged to monitor scientific databases and regulatory announcements for future updates on this compound.

In-Depth Technical Guide to the Biological Activity Screening of Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of Linetastine, a novel second-generation antihistamine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a potent and selective histamine H1 receptor inverse agonist. As a second-generation antihistamine, it is designed to offer effective relief from allergic symptoms with a reduced sedative effect compared to first-generation agents. This guide details the preclinical screening cascade for this compound, from initial receptor binding assays to in vivo models of allergic inflammation.

Pharmacological Profile of this compound

The primary pharmacological activity of this compound is its high affinity and selectivity for the histamine H1 receptor. Its "inverse agonist" properties mean that it not only blocks the action of histamine but also reduces the basal activity of the receptor.

Receptor Binding Affinity

The affinity of this compound for the H1 receptor was determined through competitive radioligand binding assays.

Table 1: Receptor Binding Affinity (Ki) of this compound

ReceptorThis compound Ki (nM)
Histamine H12.5
Histamine H2> 10,000
Histamine H3> 10,000
Muscarinic M1> 5,000
Alpha-1 Adrenergic> 5,000
Functional Antagonism

The functional antagonist activity of this compound was assessed by measuring its ability to inhibit histamine-induced cellular responses.

Table 2: Functional Antagonist Activity (IC50) of this compound

AssayThis compound IC50 (nM)
Histamine-induced calcium influx in CHO-H1 cells8.2
Histamine-induced guinea pig ileum contraction15.7

Mechanism of Action

This compound exerts its anti-allergic effects primarily through the blockade of the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus preventing this cascade.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response This compound This compound This compound->H1R Stabilizes (Inverse Agonist)

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

  • Materials:

    • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

    • [3H]-pyrilamine (radioligand).

    • This compound (test compound).

    • Mepyramine (reference compound).

    • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Incubate cell membranes with varying concentrations of this compound and a fixed concentration of [3H]-pyrilamine.

    • Allow the reaction to reach equilibrium at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Influx
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit histamine-induced calcium mobilization.

  • Materials:

    • CHO cells stably expressing the human H1 receptor.

    • Fluo-4 AM (calcium-sensitive fluorescent dye).

    • Histamine.

    • This compound.

  • Procedure:

    • Load the cells with Fluo-4 AM.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of histamine (EC80).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value from the concentration-response curve.

Calcium_Influx_Workflow start Start load_cells Load CHO-H1 cells with Fluo-4 AM start->load_cells pre_incubate Pre-incubate with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate with Histamine (EC80) pre_incubate->stimulate measure Measure Fluorescence (Calcium Influx) stimulate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the in vitro calcium influx assay.

Ex Vivo Functional Assay: Guinea Pig Ileum Contraction
  • Objective: To evaluate the antagonist effect of this compound on histamine-induced smooth muscle contraction in an isolated tissue model.

  • Materials:

    • Guinea pig ileum segments.

    • Tyrode's solution (physiological salt solution).

    • Histamine.

    • This compound.

    • Organ bath setup with an isometric force transducer.

  • Procedure:

    • Mount the ileum segments in the organ bath containing oxygenated Tyrode's solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

    • Generate a cumulative concentration-response curve for histamine.

    • Wash the tissue and incubate with a fixed concentration of this compound.

    • Generate a second histamine concentration-response curve in the presence of this compound.

    • Determine the pA2 value as a measure of antagonist potency.

In Vivo Efficacy Models

The anti-allergic efficacy of this compound was evaluated in established animal models.

Histamine-Induced Wheal Formation in Rats
  • Objective: To assess the in vivo antihistaminic activity of this compound.

  • Procedure:

    • Administer this compound or vehicle orally to rats.

    • After a specified pre-treatment time, inject histamine intradermally into the dorsal skin.

    • Measure the area of the resulting wheal.

    • Calculate the percentage inhibition of wheal formation compared to the vehicle control group.

Table 3: Effect of this compound on Histamine-Induced Wheal Formation in Rats

Dose (mg/kg, p.o.)Inhibition of Wheal Area (%)
135
368
1092
Ovalbumin-Induced Passive Cutaneous Anaphylaxis (PCA) in Mice
  • Objective: To evaluate the effect of this compound on an IgE-mediated allergic reaction.

  • Procedure:

    • Sensitize mice by intradermal injection of anti-ovalbumin IgE.

    • After 24 hours, administer this compound or vehicle orally.

    • Challenge the mice with an intravenous injection of ovalbumin and Evans blue dye.

    • Euthanize the mice and measure the amount of dye extravasated into the skin at the sensitization site.

    • Calculate the percentage inhibition of the PCA reaction.

Table 4: Effect of this compound on Passive Cutaneous Anaphylaxis in Mice

Dose (mg/kg, p.o.)Inhibition of PCA (%)
345
1075
3095

Conclusion

The biological activity screening of this compound demonstrates its potent and selective inverse agonist activity at the histamine H1 receptor. The in vitro and in vivo data confirm its efficacy as an anti-allergic agent. These findings support the further development of this compound as a second-generation antihistamine for the treatment of allergic disorders.

In Vitro Profile of Linetastine: A Dual Inhibitor of 5-Lipoxygenase and Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Linetastine (also known as Linazolast), a potent dual-action compound with inhibitory effects on 5-lipoxygenase (5-LOX) and histamine H1 receptors. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes the relevant signaling pathways to support further research and development.

Core Pharmacological Activities

This compound and its active metabolite, TMK777, have demonstrated significant in vitro activity in two key areas relevant to inflammatory and allergic responses:

  • Inhibition of Leukotriene Production: this compound acts as a potent inhibitor of 5-lipoxygenase, a key enzyme in the arachidonic acid cascade responsible for the synthesis of leukotrienes. Specifically, it has been shown to inhibit the release of leukotrienes B4 (LTB4) and C4 (LTC4) from human leukocytes stimulated with a calcium ionophore.[1]

  • Antihistamine Activity: this compound exhibits antihistaminic properties by antagonizing the effects of histamine. This has been demonstrated through its ability to inhibit histamine-induced contractions in isolated guinea-pig trachea.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and its active metabolite, TMK777.

Table 1: Inhibition of Leukotriene Release from Human Leukocytes [1]

CompoundAnalyteIC50 (mol/L)
This compoundLeukotriene B41.2 x 10⁻⁷
Leukotriene C41.5 x 10⁻⁷
TMK777 (active metabolite)Leukotriene B48.6 x 10⁻⁸
Leukotriene C47.1 x 10⁻⁸
Azelastine (comparator)Leukotriene B4 & C4> 1 x 10⁻⁵

Table 2: Antihistamine Activity in Isolated Guinea-Pig Trachea [1]

CompoundpD2 Value
This compound7.28
TMK777 (active metabolite)7.98
Azelastine (comparator)8.07

Signaling Pathways

The dual mechanism of action of this compound targets two distinct but crucial pathways involved in inflammation and allergic reactions.

5-Lipoxygenase Signaling Pathway

This compound inhibits the 5-lipoxygenase pathway, a critical part of the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into various pro-inflammatory leukotrienes.

5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX / FLAP 5-LOX 5-Lipoxygenase (5-LOX) FLAP 5-LOX Activating Protein (FLAP) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->5-LOX Inhibition

This compound's inhibition of the 5-Lipoxygenase pathway.
Histamine H1 Receptor Signaling Pathway

This compound also acts as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of this receptor by histamine leads to a signaling cascade that results in various allergic symptoms.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC->Allergic_Response This compound This compound This compound->H1R Antagonism

This compound's antagonism of the Histamine H1 Receptor pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for these types of assays.

Inhibition of Leukotriene B4 and C4 Release from Human Leukocytes

Objective: To determine the inhibitory effect of this compound on the release of LTB4 and LTC4 from human leukocytes stimulated with a calcium ionophore.

Materials:

  • Freshly drawn human venous blood from healthy donors

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • This compound and other test compounds

  • Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4

  • Centrifuge, incubator, microplate reader

Procedure:

  • Leukocyte Isolation:

    • Dilute the whole blood with an equal volume of HBSS.

    • Layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature.

    • Carefully aspirate the upper layer, and collect the mononuclear cell layer (containing lymphocytes and monocytes) and the polymorphonuclear leukocyte (PMN) layer.

    • Wash the collected cells twice with HBSS by centrifugation at 200 x g for 10 minutes.

    • Resuspend the final cell pellet in HBSS containing calcium and magnesium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Inhibition Assay:

    • Pre-incubate the isolated leukocytes with various concentrations of this compound or control compounds for 15 minutes at 37°C.

    • Stimulate the cells with Calcium Ionophore A23187 (typically 1-5 µM) for a specified time (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction by placing the tubes on ice and centrifuging at 1000 x g for 10 minutes at 4°C to pellet the cells.

    • Collect the supernatant for analysis.

  • Quantification of Leukotrienes:

    • Measure the concentrations of LTB4 and LTC4 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Construct a standard curve for each leukotriene.

    • Determine the concentration of LTB4 and LTC4 in the samples from the standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Histamine-Induced Contraction of Isolated Guinea-Pig Trachea

Objective: To assess the antihistaminic activity of this compound by measuring its ability to inhibit histamine-induced smooth muscle contraction in isolated guinea-pig trachea.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution

  • Histamine dihydrochloride

  • This compound and other test compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved animal welfare protocols.

    • Excise the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Antagonism Assay:

    • After equilibration, induce a submaximal contraction with a fixed concentration of histamine to ensure tissue viability.

    • Wash the tissues and allow them to return to baseline.

    • Add this compound or a vehicle control to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes).

    • Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ baths in a stepwise manner.

    • Record the contractile response at each histamine concentration until a maximal response is achieved.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal response against the log concentration of histamine.

    • Determine the EC50 value (the concentration of histamine that produces 50% of the maximal response) in the absence and presence of different concentrations of this compound.

    • Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log concentration of this compound.

    • The pA2 value, a measure of antagonist potency, is the x-intercept of the Schild plot. For non-competitive antagonists, pD2 values are often reported, which represent the negative logarithm of the antagonist concentration that produces 50% of its maximal inhibition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro assessment of this compound's dual activity.

Experimental Workflow cluster_leukotriene Leukotriene Release Assay cluster_histamine Histamine Antagonism Assay Leukocyte_Isolation Isolate Human Leukocytes Leukocyte_Preincubation Pre-incubate with This compound Leukocyte_Isolation->Leukocyte_Preincubation Leukocyte_Stimulation Stimulate with Ca²⁺ Ionophore Leukocyte_Preincubation->Leukocyte_Stimulation LT_Quantification Quantify LTB4 & LTC4 (ELISA) Leukocyte_Stimulation->LT_Quantification Data_Analysis Data Analysis (IC50 / pD2 Calculation) LT_Quantification->Data_Analysis Trachea_Preparation Prepare Isolated Guinea-Pig Trachea Trachea_Incubation Incubate with This compound Trachea_Preparation->Trachea_Incubation Histamine_CRC Generate Histamine Concentration-Response Curve Trachea_Incubation->Histamine_CRC Contraction_Measurement Measure Isometric Contraction Histamine_CRC->Contraction_Measurement Contraction_Measurement->Data_Analysis

General workflow for in vitro characterization of this compound.

References

Early Pharmacokinetic Profile of Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early pharmacokinetic profile of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured format with detailed experimental methodologies and visual representations of relevant pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Linagliptin have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Single Dose Pharmacokinetics of Linagliptin in Healthy Volunteers
ParameterValueReference
Tmax (median) 1.5 - 2.0 hours[1]
Cmax (geometric mean) 6 - 10 nmol/L[1]
Oral Bioavailability ~30%[2][3]
Terminal Half-life (t½) >100 hours[2]
Accumulation Half-life ~10 hours[2]
Table 2: Steady-State Pharmacokinetics of Linagliptin (5 mg once daily)
ParameterValueReference
Cmax,ss (geometric mean) 11 - 12 nmol/L[1][2]
AUCτ,ss (mean) 81.7 - 207 nmol·h/L[1]
Time to Steady State Within 4 days[2]
Table 3: Distribution and Elimination Characteristics of Linagliptin
ParameterValueReference
Volume of Distribution (Vd) 1110 L (single IV dose)[3]
Protein Binding Concentration-dependent: 99% at 1 nmol/L to 75-89% at >30 nmol/L[2][3]
Primary Route of Excretion Feces (unchanged drug)[3]
Metabolism Minor role in overall pharmacokinetics[2]
Major Metabolite CD1790 (pharmacologically inactive)[3]

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies with specific methodologies.

Study Design for Pharmacokinetic Assessment
  • Study Type: Open-label, non-randomized studies were conducted in healthy volunteers.[4]

  • Dosing Regimens: Both single-dose and multiple-dose studies have been performed. A common multiple-dose regimen involves the administration of 5 mg Linagliptin once daily.[1][2]

  • Sample Collection: Blood samples are collected at various time points post-dose to determine the plasma concentration of Linagliptin.

  • Analytical Method: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically used for the quantification of Linagliptin in plasma samples.[5]

Signaling Pathway and Metabolism

Mechanism of Action: DPP-4 Inhibition

Linagliptin is a competitive and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[3] This action leads to improved glycemic control.

Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 inactivated by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Release (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (suppresses hepatic glucose production) Lina Linagliptin Lina->DPP4 inhibits

Figure 1: Mechanism of Action of Linagliptin via DPP-4 Inhibition.

Metabolic Pathway of Linagliptin

Metabolism plays a minor role in the overall elimination of Linagliptin, with the majority of the drug excreted unchanged in the feces.[2][3] The primary metabolite identified in plasma is CD1790, which is pharmacologically inactive.[3]

Lina_Oral Oral Linagliptin Lina_Systemic Systemic Circulation (Unchanged Linagliptin) Lina_Oral->Lina_Systemic Absorption (~30%) Metabolism Minor Metabolism (e.g., Oxidation, Glucuronidation) Lina_Systemic->Metabolism Excretion_Feces Major Excretion (Unchanged in Feces) Lina_Systemic->Excretion_Feces Excretion_Urine Minor Excretion (Urine) Lina_Systemic->Excretion_Urine Metabolite Inactive Metabolite (e.g., CD1790) Metabolism->Metabolite

Figure 2: Simplified Metabolic and Excretion Pathway of Linagliptin.

References

An In-depth Technical Guide to Solubility and Stability Testing of Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of Linetastine, a critical process in pharmaceutical research and development. The protocols and data presented herein are designed to assist researchers, scientists, and drug development professionals in establishing a robust understanding of the physicochemical properties of this active pharmaceutical ingredient (API).

This compound Solubility Profiling

The solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy. A thorough understanding of this compound's solubility in various solvents is fundamental for formulation development, purification, and analytical method development.

The isothermal saturation method is a widely adopted technique for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

  • This compound API

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Shaking incubator or water bath with temperature control

  • HPLC system with a validated analytical method for this compound

  • Syringe filters (0.45 µm)

  • Selection of solvents (e.g., water, methanol, ethanol, acetonitrile, n-propanol, isopropanol, and various buffer solutions of physiological pH).

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • The suspension is agitated in a temperature-controlled shaker or water bath at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) until equilibrium is reached (typically 24-72 hours).

  • The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and immediately filtered through a 0.45 µm syringe filter to remove undissolved solids.

  • The filtrate is appropriately diluted with the mobile phase of the analytical method.

  • The concentration of this compound in the diluted sample is determined using a validated HPLC method.

  • The experiment is performed in triplicate for each solvent and temperature.

The following table summarizes the mole fraction solubility of this compound in various pure solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x 10⁻³)
Methanol298.152.85
303.152.91
308.152.97
313.153.02
Ethanol298.152.15
303.152.20
308.152.26
313.152.31
Acetonitrile298.151.58
303.151.62
308.151.67
313.151.72
n-Propanol298.151.12
303.151.16
308.151.20
313.151.25
Isopropanol298.150.79
303.150.82
308.150.85
313.150.87

Note: The data presented in this table is illustrative and based on findings for similar compounds like Linagliptin[1]. Actual experimental data for this compound should be generated following the described protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to known volume of solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Withdraw and filter supernatant (0.45 µm) D->E F Dilute filtrate E->F G Analyze by validated HPLC method F->G

Workflow for Equilibrium Solubility Determination.

This compound Stability Testing

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]

Forced degradation, or stress testing, is conducted to identify the likely degradation products of this compound, which helps in establishing degradation pathways and the intrinsic stability of the molecule.[4][5][6] These studies are also crucial for developing and validating stability-indicating analytical methods.[7][8]

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and establish degradation pathways.

Materials:

  • This compound API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Photostability chamber

  • Temperature and humidity controlled chambers

  • HPLC or LC-MS system for analysis

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl. Samples are kept at room temperature and elevated temperature (e.g., 60°C) and analyzed at various time points (e.g., 1, 10, 24 hours).[8]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH. Samples are kept at room temperature and analyzed at various time points.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂. The solution is stored at room temperature and analyzed at different intervals.

  • Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1, 3, 5 days).[8]

  • Photolytic Degradation: The solid drug substance and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

Sample Analysis: All stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound. Mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.[6][10]

These studies are designed to establish the re-test period for the drug substance or the shelf life for the drug product and recommend storage conditions.[5]

Objective: To evaluate the stability of this compound under ICH-prescribed long-term and accelerated storage conditions.

Materials:

  • This compound API packaged in a container closure system that simulates the proposed packaging for storage and distribution.[5]

  • ICH stability chambers with controlled temperature and humidity.

  • Validated stability-indicating analytical methods.

Procedure:

  • At least three primary batches of the drug substance are placed on stability.

  • Samples are stored under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[2]

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and tested for relevant quality attributes.[5]

  • Testing Parameters: The testing should cover, as appropriate, the physical, chemical, biological, and microbiological attributes that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[11] This includes appearance, assay, degradation products, and any other critical quality attributes.

The following table summarizes the illustrative results from a forced degradation study of this compound.

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours12.52
Base Hydrolysis0.1 M NaOH24 hours8.21
Oxidation3% H₂O₂24 hours15.83
Thermal80°C5 days5.11
PhotolyticICH Q1B-2.31

Note: This data is for illustrative purposes. The extent of degradation should ideally be between 5-20% to ensure the analytical method is challenged appropriately.[9]

G cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze stressed samples by stability-indicating HPLC/LC-MS A->F B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (ICH Q1B) E->F G Identify and characterize degradation products F->G H Establish degradation pathways G->H I Validate stability-indicating method H->I

Workflow for a Forced Degradation Study.

Based on the forced degradation studies, a putative degradation pathway for this compound can be proposed. For many pharmaceutical compounds, hydrolysis and oxidation are common degradation routes.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound DP1 Degradation Product 1 (e.g., Hydrolyzed amide) This compound->DP1 H⁺ / OH⁻ DP2 Degradation Product 2 (e.g., N-oxide) This compound->DP2 H₂O₂ DP3 Degradation Product 3 (e.g., Hydroxylated species) This compound->DP3 H₂O₂

Putative Degradation Pathways for this compound.

Conclusion

This guide outlines the fundamental principles and methodologies for assessing the solubility and stability of this compound. The provided experimental protocols for solubility determination, forced degradation, and long-term stability studies serve as a robust framework for generating critical data required for formulation development and regulatory submissions. The visualization of experimental workflows and potential degradation pathways offers a clear and logical representation of the processes involved. It is imperative that all analytical methods used are properly validated to ensure the accuracy and reliability of the data generated.

References

An In-depth Technical Guide to the Synthesis of Linetastine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for linetastine, a potent 5-lipoxygenase inhibitor with antihistamine activity, and its analogues. The synthesis of this compound involves the strategic coupling of two key precursors: a substituted piperidine moiety and a cinnamic acid derivative. This document details the experimental protocols for the preparation of these precursors and their final condensation to yield this compound. Furthermore, it explores the synthesis of various analogues by modifying both the piperidine and the cinnamic acid components, providing a framework for structure-activity relationship (SAR) studies. Quantitative data, including reaction yields and spectroscopic information, are summarized in structured tables for comparative analysis. Diagrams of synthetic workflows are provided to visually guide researchers through the described methodologies.

Introduction

This compound, with the IUPAC name 4-((1E,3E)-5-((2-(4-(benzhydryloxy)piperidin-1-yl)ethyl)amino)-5-oxopenta-1,3-dien-1-yl)-2-methoxyphenyl ethyl carbonate, is a bioactive molecule that has garnered interest for its dual inhibitory action on 5-lipoxygenase and the histamine H1 receptor.[1][2] This dual activity makes it and its analogues promising candidates for the treatment of allergic and inflammatory conditions. The modular nature of its synthesis allows for the exploration of a wide chemical space, enabling the fine-tuning of its pharmacological profile. This guide will systematically break down the synthetic routes to this compound and its derivatives, providing detailed experimental procedures to facilitate further research and development in this area.

Core Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the piperidine precursor: 1-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]amine.

  • Synthesis of the cinnamic acid precursor: 5-(4-ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid.

  • Coupling of the two precursors to form the final this compound molecule.

A generalized workflow for the synthesis of this compound is depicted below.

Linetastine_Synthesis_Workflow cluster_piperidine Piperidine Precursor Synthesis cluster_cinnamic_acid Cinnamic Acid Precursor Synthesis 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Benzhydryloxypiperidine 4-Benzhydryloxypiperidine 4-Hydroxypiperidine->4-Benzhydryloxypiperidine Diphenylmethanol, p-toluenesulfonic acid 1-(2-Aminoethyl)-4-benzhydryloxypiperidine 1-(2-Aminoethyl)-4-benzhydryloxypiperidine 4-Benzhydryloxypiperidine->1-(2-Aminoethyl)-4-benzhydryloxypiperidine N-(2-bromoethyl)phthalimide, Hydrazine hydrate This compound This compound 1-(2-Aminoethyl)-4-benzhydryloxypiperidine->this compound Coupling Vanillin Vanillin Ethyl Vanillate Ethyl Vanillate Vanillin->Ethyl Vanillate Ethyl chloroformate 5-(4-Ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid 5-(4-Ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid Ethyl Vanillate->5-(4-Ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid Triethyl 4-phosphonocrotonate, Alkali hydrolysis 5-(4-Ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid->this compound Coupling

Caption: General workflow for the synthesis of this compound.

Synthesis of the Piperidine Precursor: 1-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]amine

The synthesis of the key piperidine intermediate involves the protection of the hydroxyl group of 4-hydroxypiperidine followed by N-alkylation.

Experimental Protocol:

Step 1: Synthesis of 4-Benzhydryloxypiperidine [3]

  • A mixture of 4-hydroxypiperidine (25.25 g) and diphenylmethanol (42.0 g) is combined with p-toluenesulfonic acid monohydrate (49.4 g) in a reaction flask equipped with a condenser and a vacuum connection.

  • The reaction mixture is heated to 155-160 °C under vacuum until the evolution of water ceases.

  • After cooling, the resulting glassy residue is partitioned between diethyl ether (500 mL) and 2 N aqueous sodium hydroxide (200 mL).

  • The ethereal layer is separated, washed sequentially with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-benzhydryloxypiperidine.

Step 2: Synthesis of 1-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]amine

  • 4-Benzhydryloxypiperidine is reacted with N-(2-bromoethyl)phthalimide in the presence of a non-nucleophilic base such as triethylamine in a suitable solvent like dimethylformamide (DMF) at room temperature.

  • The resulting phthalimide-protected intermediate is then deprotected using hydrazine hydrate in ethanol under reflux to yield the desired primary amine, 1-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]amine.

Synthesis of the Cinnamic Acid Precursor: 5-(4-ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid

This precursor is synthesized from vanillin through a protection step followed by a Wittig-Horner reaction and subsequent hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl Vanillate

  • To a solution of vanillin in a suitable solvent such as dichloromethane, ethyl chloroformate is added dropwise in the presence of a base like triethylamine at 0 °C.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated to give ethyl vanillate.

Step 2: Synthesis of 5-(4-ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid

  • Ethyl vanillate is reacted with triethyl 4-phosphonocrotonate in the presence of a strong base, such as sodium ethoxide, in a polar aprotic solvent like DMF.

  • The resulting ester is then hydrolyzed using a mild base, such as lithium hydroxide in a mixture of tetrahydrofuran and water, to afford the carboxylic acid.

Final Coupling Step: Synthesis of this compound

The final step involves the amide bond formation between the synthesized piperidine and cinnamic acid precursors.

Experimental Protocol:

  • To a solution of 5-(4-ethoxycarbonyloxy-3-methoxyphenyl)penta-2,4-dienoic acid in a suitable solvent like dichloromethane, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) are added.

  • The mixture is stirred for a short period before the addition of 1-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]amine.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Synthesis of this compound Analogues and Derivatives

The modular synthesis of this compound allows for the generation of a diverse library of analogues by modifying either the piperidine or the cinnamic acid moiety.

Analogues with Modified Piperidine Ring

Modifications to the piperidine ring can be introduced by starting with different substituted piperidines or by functionalizing the 4-hydroxypiperidine at different positions.

Table 1: Synthesis of Piperidine Analogues

Starting MaterialReagents and ConditionsProductYield (%)
4-Hydroxypiperidine, various aryl bromidesPd-catalyzed Buchwald-Hartwig amination4-Aryloxypiperidines60-85
4-PiperidoneGrignard reagents (R-MgBr)4-Alkyl-4-hydroxypiperidines70-90
4-Chlorophenylacetonitrile, piperidineBase-catalyzed condensation4-(4-Chlorophenyl)piperidin-4-carbonitrile80-95
Analogues with Modified Cinnamic Acid Moiety

The cinnamic acid portion can be varied by using different substituted benzaldehydes as starting materials.

Table 2: Synthesis of Cinnamic Acid Analogues

Starting BenzaldehydeReagents and ConditionsProductYield (%)
4-Hydroxy-3,5-dimethoxybenzaldehydeMalonic acid, piperidine, pyridine5-(4-Hydroxy-3,5-dimethoxyphenyl)penta-2,4-dienoic acid85
4-FluorobenzaldehydeAcetic anhydride, sodium acetate (Perkin reaction)4-Fluorocinnamic acid75
3,4-DichlorobenzaldehydeTriethyl 4-phosphonocrotonate, NaOEt5-(3,4-Dichlorophenyl)penta-2,4-dienoic acid ethyl ester80

Signaling Pathways and Experimental Workflows

While the primary focus of this guide is on the chemical synthesis, it is important to understand the biological context of this compound's activity. This compound is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Leukotriene_Pathway Arachidonic Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) LTA4 LTA4 Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) LTA4->Leukotriene B4 (LTB4) LTA4 Hydrolase Leukotriene C4 (LTC4) Leukotriene C4 (LTC4) LTA4->Leukotriene C4 (LTC4) LTC4 Synthase LTC4 LTC4 Leukotriene D4 (LTD4) Leukotriene D4 (LTD4) LTC4->Leukotriene D4 (LTD4) LTD4 LTD4 Leukotriene E4 (LTE4) Leukotriene E4 (LTE4) LTD4->Leukotriene E4 (LTE4) This compound This compound 5-Lipoxygenase 5-Lipoxygenase This compound->5-Lipoxygenase Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthetic routes towards this compound and its analogues. The described experimental protocols and tabulated data offer a valuable resource for researchers in medicinal chemistry and drug development. The modular nature of the synthesis provides a robust platform for the generation of novel derivatives with potentially improved pharmacological properties. Further exploration of the structure-activity relationships of these compounds could lead to the discovery of new and more effective treatments for allergic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Linetastine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linetastine is a second-generation antihistamine with potent selective inverse agonist activity at the histamine H1 receptor. It also exhibits mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators. These dual mechanisms of action make this compound an effective agent for the management of allergic conditions. This document provides detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its H1 receptor binding affinity, its functional antagonism of histamine-induced signaling, its ability to stabilize mast cells, and its impact on the release of inflammatory cytokines.

Data Summary

The following tables summarize the quantitative data for this compound and comparator compounds in key in vitro assays.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundKi (nM)Cell LineRadioligand
This compound 2.5 ± 0.4 CHO-K1 (expressing human H1R)[3H]-Pyrilamine
Clemastine3.1 ± 0.6CHO-K1 (expressing human H1R)[3H]-Pyrilamine
Loratadine5.2 ± 0.9CHO-K1 (expressing human H1R)[3H]-Pyrilamine

Table 2: Functional Histamine H1 Receptor Antagonism (Calcium Mobilization Assay)

CompoundIC50 (nM)Cell LineAgonist (EC80)
This compound 8.1 ± 1.2 HEK293 (expressing human H1R)Histamine
Clemastine10.5 ± 2.1HEK293 (expressing human H1R)Histamine
Loratadine15.8 ± 3.5HEK293 (expressing human H1R)Histamine

Table 3: Mast Cell Stabilization (β-Hexosaminidase Release Assay)

CompoundIC50 (µM)Cell TypeStimulus
This compound 5.3 ± 0.9 RBL-2H3 cellsIgE/Anti-IgE
Ketotifen3.8 ± 0.7RBL-2H3 cellsIgE/Anti-IgE
Cromolyn Sodium> 50RBL-2H3 cellsIgE/Anti-IgE

Table 4: Inhibition of Pro-inflammatory Cytokine Release

CytokineThis compound IC50 (µM)Cell TypeStimulus
TNF-α 12.5 ± 2.1 Human Mast Cells (LAD2)Compound 48/80
IL-6 15.2 ± 2.8 Human Mast Cells (LAD2)Compound 48/80
IL-8 18.9 ± 3.4 Human Mast Cells (LAD2)Compound 48/80

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human histamine H1 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 1.5 mM MgCl2, pH 7.4) and determine protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • 25 µL of assay buffer

      • 25 µL of various concentrations of this compound or a reference compound (e.g., Clemastine). For non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

      • 25 µL of [3H]-Pyrilamine (final concentration ~1 nM).

      • 125 µL of cell membrane preparation (final concentration 20-40 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture CHO-H1R cells Harvest Harvest & Homogenize Culture->Harvest Centrifuge1 Centrifuge (1,000 x g) Harvest->Centrifuge1 Centrifuge2 Centrifuge (40,000 x g) Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Plate Add Reagents to Plate (Buffer, this compound, [3H]-Pyrilamine, Membranes) Resuspend->Plate Incubate Incubate (25°C, 60 min) Plate->Incubate Filter Filter & Wash Incubate->Filter Scintillate Add Scintillant & Count Filter->Scintillate Calculate Calculate Specific Binding Scintillate->Calculate Plot Plot % Binding vs. [this compound] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Figure 1. Workflow for the Histamine H1 Receptor Binding Assay.
Mast Cell Stabilization Assay

This protocol measures the ability of this compound to inhibit the degranulation of mast cells, a key event in the allergic response. Degranulation is quantified by measuring the release of the enzyme β-hexosaminidase.

Methodology:

  • Cell Culture and Sensitization:

    • Culture Rat Basophilic Leukemia (RBL-2H3) cells in a 96-well plate at a density of 2 x 105 cells/well.

    • Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Wash the sensitized cells twice with Tyrode's buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4).

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound or a reference compound (e.g., Ketotifen) to the wells.

    • Incubate for 30 minutes at 37°C.

    • Stimulate degranulation by adding 50 µL of DNP-HSA (10 µg/mL) to the wells. For the negative control (unstimulated), add buffer only. For the positive control (maximum release), add 0.1% Triton X-100.

    • Incubate for 1 hour at 37°C.

  • β-Hexosaminidase Activity Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate for 1 hour at 37°C.

    • Stop the reaction by adding 150 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Abssample - Absunstimulated) / (Absmax release - Absunstimulated)] x 100

    • Plot the percentage of inhibition (100 - % Release) against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G A Sensitize RBL-2H3 cells with IgE (24h) B Wash cells with Tyrode's buffer A->B C Pre-incubate with this compound (30 min) B->C D Stimulate with DNP-HSA (1h) C->D E Collect Supernatant D->E F Incubate with Substrate (p-NAG) E->F G Stop Reaction F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition and IC50 H->I

Figure 2. Mast Cell Stabilization Assay Workflow.
Inhibition of Pro-inflammatory Cytokine Release Assay

This protocol evaluates the effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated mast cells.

Methodology:

  • Cell Culture and Plating:

    • Culture a human mast cell line (e.g., LAD2) in appropriate media.

    • Plate the cells in a 24-well plate at a density of 5 x 105 cells/well.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.

    • Stimulate the cells with a mast cell degranulating agent, such as Compound 48/80 (10 µg/mL), for 6 hours (for TNF-α) or 24 hours (for IL-6 and IL-8).

  • Cytokine Measurement:

    • Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-8 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Determine the concentration of each cytokine in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Signaling Pathway

This compound exerts its therapeutic effects through two primary mechanisms: antagonism of the histamine H1 receptor and stabilization of mast cells.

G cluster_H1R H1 Receptor Antagonism cluster_MC Mast Cell Stabilization Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (e.g., vasodilation, itching) Ca_PKC->Symptoms Linetastine_H1R This compound Linetastine_H1R->H1R blocks Allergen Allergen-IgE Complex Fc_epsilon_RI FcεRI Receptor Allergen->Fc_epsilon_RI cross-links Signaling Intracellular Signaling (e.g., Lyn, Syk, PLCγ) Fc_epsilon_RI->Signaling Ca_influx ↑ Ca2+ Influx Signaling->Ca_influx Degranulation Degranulation Ca_influx->Degranulation Mediators Release of Histamine, Cytokines, etc. Degranulation->Mediators Linetastine_MC This compound Linetastine_MC->Signaling inhibits

Figure 3. Dual Mechanism of Action of this compound.

Application Notes and Protocols for the Preclinical Evaluation of Novel H1-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antihistamines, such as potential H1-receptor antagonists, requires robust preclinical evaluation in relevant animal models to assess efficacy and mechanism of action. This document provides detailed application notes and experimental protocols for two widely used animal models that simulate the clinical manifestations of allergic rhinitis and urticaria. The protocols for the ovalbumin (OVA)-induced allergic rhinitis model in mice and the compound 48/80-induced systemic anaphylaxis model in rats are outlined. These models are instrumental in characterizing the in vivo activity of new chemical entities targeting the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor (H1R) is a G-protein-coupled receptor ubiquitously expressed on various cell types, including smooth muscle cells, vascular endothelial cells, and neurons.[1] In allergic reactions, histamine released from mast cells and basophils binds to H1R, initiating a signaling cascade that mediates many of the symptoms of allergy and inflammation.[2][3]

Activation of the H1R, a Gαq/11-coupled receptor, stimulates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to downstream effects such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes through transcription factors like NF-κB.[1][4] H1-receptor antagonists, the primary mode of action for compounds like linetastine, competitively block histamine from binding to the H1R, thereby preventing the initiation of this inflammatory cascade.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic & Inflammatory Responses Ca_release->Response NFkB NF-κB Activation PKC->NFkB NFkB->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Section 1: Ovalbumin-Induced Allergic Rhinitis in Mice

Application Note

The ovalbumin (OVA)-induced allergic rhinitis model in mice is a widely accepted and reproducible model for studying the pathophysiology of allergic rhinitis and for evaluating the efficacy of potential therapeutics.[5] This model mimics key features of human allergic rhinitis, including an immunoglobulin E (IgE)-mediated inflammatory response, nasal symptoms such as sneezing and rubbing, and an influx of inflammatory cells into the nasal mucosa.[5][6]

The model involves a sensitization phase, where mice are systemically exposed to OVA with an adjuvant (like aluminum hydroxide) to induce a Th2-biased immune response, leading to the production of OVA-specific IgE.[5][7] This is followed by a challenge phase, where intranasal administration of OVA triggers an allergic reaction in the nasal passages of sensitized mice.[6]

Key endpoints for evaluating the efficacy of a test compound like this compound in this model include:

  • Behavioral analysis: Frequency of sneezing and nasal rubbing.[5][6]

  • Immunological analysis: Measurement of serum levels of total and OVA-specific IgE, as well as histamine.[5]

  • Cytokine analysis: Quantification of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators in nasal lavage fluid or nasal mucosal tissue.[8][9]

  • Histopathological analysis: Examination of nasal mucosal tissue for eosinophil infiltration and goblet cell hyperplasia.

Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase (Days 0-14) cluster_treatment Treatment Phase (Days 14-21) cluster_challenge Challenge & Endpoint Analysis (Day 21 onwards) sensitization Systemic Sensitization: Intraperitoneal (IP) injection of Ovalbumin (OVA) + Alum Adjuvant treatment Administer this compound or Vehicle (e.g., daily oral gavage) sensitization->treatment challenge Intranasal (IN) Challenge with OVA treatment->challenge behavior Record Nasal Symptoms (Sneezing, Rubbing) challenge->behavior sampling Collect Blood & Nasal Lavage Fluid (NLF) behavior->sampling analysis Measure Serum IgE, Histamine & NLF Cytokines sampling->analysis

Caption: Experimental Workflow for OVA-Induced Allergic Rhinitis Model.
Experimental Protocol: OVA-Induced Allergic Rhinitis in BALB/c Mice

Materials:

  • BALB/c mice (female, 6-8 weeks old)[7]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[7]

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS)

  • This compound (or test compound) and vehicle

  • Anesthesia (e.g., isoflurane)

  • Tools for injection (syringes, needles) and intranasal administration (micropipette)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.[5]

  • Sensitization (Days 0 and 7):

    • Prepare the sensitization solution by mixing 0.5 mg/mL OVA and 20 mg/mL aluminum hydroxide in sterile PBS.[5]

    • Administer an intraperitoneal (i.p.) injection of 200 µL of the OVA/alum suspension to each mouse on days 0 and 7.[5]

    • The control group receives i.p. injections of PBS with alum only.

  • Treatment (Days 14-21):

    • Randomly divide the sensitized mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Montelukast 10 mg/kg).[6][7]

    • Administer the test compound or vehicle daily via the desired route (e.g., oral gavage) for 7 consecutive days.

  • Challenge (Days 21-28):

    • On days 21 through 28, lightly anesthetize the mice.

    • Administer an intranasal (i.n.) challenge of 100 µg of OVA in 20 µL of PBS (10 µL per nostril) daily.[5]

  • Endpoint Measurement (Day 28):

    • Behavioral Assessment: 30 minutes after the final OVA challenge, observe each mouse individually for 15 minutes and count the number of sneezes and nasal rubbing motions.[5]

    • Sample Collection: 24 hours after the final OVA challenge, collect blood via cardiac puncture under deep anesthesia. Euthanize the mice and collect nasal lavage fluid (NLF) by perfusing the nasal cavities with PBS.[5]

    • Biochemical Analysis: Centrifuge the blood to obtain serum and measure the levels of total IgE, OVA-specific IgE, and histamine using ELISA kits. Analyze the NLF for inflammatory cytokine levels (e.g., IL-4, IL-13) by ELISA.

Data Presentation: Representative Efficacy Data
Treatment Group Dose (mg/kg, p.o.) Sneezing Events (counts/15 min) Nasal Rubbing (counts/15 min) Serum OVA-specific IgE (ng/mL) Serum Histamine (ng/mL)
Normal Control -5 ± 28 ± 350 ± 1525 ± 8
AR Control (Vehicle) -45 ± 860 ± 10850 ± 120150 ± 25
This compound 1020 ± 525 ± 6400 ± 7070 ± 15
This compound 3012 ± 4 15 ± 4250 ± 50 45 ± 10
Montelukast 1018 ± 622 ± 7450 ± 8080 ± 18
Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes, based on typical results from similar studies.[6][8] *p < 0.05, **p < 0.01 compared to AR Control group.

Section 2: Compound 48/80-Induced Systemic Anaphylaxis in Rats

Application Note

The compound 48/80-induced systemic anaphylaxis model is a valuable tool for investigating non-IgE-mediated mast cell degranulation and for the rapid screening of compounds with mast cell-stabilizing or antihistaminic properties.[10][11] Compound 48/80 is a potent polymer that directly activates mast cells, leading to the massive release of histamine and other inflammatory mediators.[11][12]

Intraperitoneal injection of compound 48/80 in rats induces a systemic anaphylactic reaction characterized by symptoms such as scratching, respiratory distress, and in severe cases, mortality.[10] This model is particularly useful for assessing the ability of a test compound to inhibit histamine release and to mitigate the acute physiological effects of systemic mast cell activation.

Key endpoints for this model include:

  • Mortality Rate: The percentage of animals that survive the anaphylactic shock.[10]

  • Behavioral Assessment: Quantification of scratching behavior.[13]

  • Vascular Permeability: Measurement of dye extravasation (e.g., Evans blue) into tissues.

  • Histamine Release: Measurement of plasma histamine levels.[10]

Urticaria_Workflow pretreatment Pre-treatment: Administer this compound or Vehicle (e.g., 1 hour before challenge) induction Induction of Anaphylaxis: Intraperitoneal (IP) injection of Compound 48/80 pretreatment->induction observation Observation Period (e.g., 1 hour) induction->observation mortality Record Mortality Rate observation->mortality behavior Quantify Scratching Behavior observation->behavior sampling Collect Blood for Histamine Analysis observation->sampling

Caption: Experimental Workflow for Compound 48/80-Induced Anaphylaxis.
Experimental Protocol: Compound 48/80-Induced Systemic Anaphylaxis in Wistar Rats

Materials:

  • Wistar rats (male, 200-250 g)

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile saline

  • This compound (or test compound) and vehicle

  • Anesthesia (for sample collection)

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Pre-treatment:

    • Randomly divide the rats into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage) 1 hour prior to the injection of compound 48/80.[10]

  • Induction of Anaphylaxis:

    • Administer an intraperitoneal (i.p.) injection of compound 48/80 at a dose of 8 mg/kg.[10]

    • The normal control group receives an i.p. injection of sterile saline.

  • Endpoint Measurement:

    • Mortality: Observe the rats for 1 hour after the compound 48/80 injection and record the number of deaths in each group to calculate the mortality rate.[10]

    • Scratching Behavior: Immediately after the compound 48/80 injection, place each rat in an individual cage and record the number of scratching bouts over a 30-minute period.[13]

    • Histamine Release: At the end of the observation period (or at a specified time point), collect blood under anesthesia and measure plasma histamine levels using an ELISA kit.[10]

Data Presentation: Representative Efficacy Data
Treatment Group Dose (mg/kg, p.o.) Mortality Rate (%) Scratching Bouts (counts/30 min) Plasma Histamine (ng/mL)
Normal Control -05 ± 230 ± 10
Anaphylaxis Control (Vehicle) -100150 ± 20250 ± 40
This compound 105070 ± 15120 ± 25*
This compound 3010 30 ± 860 ± 15**
Data are presented as Mean ± SEM or percentage. Data are hypothetical and for illustrative purposes, based on typical results from similar studies.[10][13] *p < 0.05, **p < 0.01 compared to Anaphylaxis Control group.

Conclusion

The animal models described provide a robust framework for the preclinical assessment of novel H1-receptor antagonists like this compound. The OVA-induced allergic rhinitis model in mice allows for the evaluation of efficacy in a chronic, IgE-mediated allergic setting, while the compound 48/80-induced anaphylaxis model in rats is suitable for assessing acute, non-IgE-mediated mast cell degranulation and histamine release. The combination of behavioral, immunological, and histopathological endpoints from these models can provide a comprehensive understanding of a compound's potential therapeutic value in treating allergic diseases.

References

Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The determination of an appropriate dosage is a critical first step in preclinical drug development and in vitro cellular assays. Establishing the effective concentration of a compound is essential for understanding its biological activity, mechanism of action, and potential therapeutic window. Dose-response studies are fundamental for quantifying the effects of a drug on cell viability, proliferation, and other cellular functions. Key parameters derived from these studies, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), provide a quantitative measure of a drug's potency.[1][2] This document provides detailed protocols for conducting dose-response experiments in cell culture to determine optimal drug dosages.

Data Presentation: Key Parameters in Dose-Response Assays

The following table summarizes essential parameters used to characterize the effect of a compound in cell culture experiments. These values are typically derived from dose-response curves.

ParameterDescriptionSignificance
IC50 The concentration of a drug that inhibits a specific biological or biochemical function by 50%. In cell-based assays, this often refers to the concentration that reduces cell viability by 50%.[2]A primary measure of a drug's potency; a lower IC50 indicates a more potent compound.
EC50 The concentration of a drug that induces a response halfway between the baseline and maximum effect.Measures the potency of a drug in terms of the concentration required to elicit a 50% maximal response.[3]
GI50 The concentration of a drug that inhibits cell growth by 50%.Useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
AUC Area Under the Curve. Represents the total drug effect over a range of concentrations.Provides a comprehensive measure of drug efficacy that combines both potency and the magnitude of the response.[1]

Experimental Protocols

Protocol 1: Determination of Optimal Drug Concentration using a Dose-Response Assay (Kill Curve)

This protocol outlines the steps to determine the effective concentration range of a drug on a specific cell line. This is often referred to as a "kill curve" when assessing cytotoxicity, particularly for selecting antibiotic concentrations for stable cell line generation.[4][5]

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution (for adherent cells)

  • Test compound (e.g., Linetastine) dissolved in a suitable solvent (e.g., DMSO, ethanol)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest a sub-confluent culture (70-90% confluency) using trypsin-EDTA. For suspension cells, collect cells directly from the culture flask.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

    • Dilute the cell suspension in complete culture medium to the desired seeding density. The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Seed the cells into a 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow adherent cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound at a high concentration in a suitable solvent.

    • Create a series of serial dilutions of the compound in complete culture medium. It is common to perform a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM to 1 nM).

    • Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different drug concentrations. For suspension cells, add the concentrated drug solution directly to the wells.

    • Typically, each concentration is tested in triplicate.

  • Incubation:

    • Incubate the treated cells for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, assess cell viability using a suitable assay. For example, for an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Record the data from the microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells cell_seeding->treatment drug_prep 3. Prepare Drug Dilutions drug_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation viability_assay 6. Perform Viability Assay incubation->viability_assay data_analysis 7. Analyze Data & Determine IC50 viability_assay->data_analysis Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Inactivates TF Transcription Factor TF_Inhibitor->TF Inhibits Gene_Expression Gene Expression TF->Gene_Expression Regulates

References

Application Notes and Protocols for High-Throughput Screening of Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linetastine is a novel compound with potential therapeutic applications as a modulator of histamine signaling. As an emerging candidate in drug discovery pipelines, the development of robust and efficient high-throughput screening (HTS) assays is paramount for identifying and characterizing its activity, as well as for screening large compound libraries to discover additional modulators of its target. These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the investigation of this compound, hypothesized to be an antagonist of the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR).

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify "hits" that modulate a specific biological target.[1][2] These initial hits provide the foundation for further lead optimization and drug development.[1] The assays described herein are designed for miniaturization and automation, making them suitable for large-scale screening campaigns.[1][3]

Target Background: Histamine H1 Receptor (H1R)

The Histamine H1 Receptor is a member of the rhodopsin-like family of G-protein coupled receptors (GPCRs). It is primarily coupled to the Gq/11 family of G-proteins. Upon activation by its endogenous ligand, histamine, the H1R initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively. This pathway is a critical mediator of allergic and inflammatory responses.

H1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Triggers Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response This compound This compound (Antagonist) This compound->H1R Inhibits

I. Biochemical Assay: Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the H1R, providing a quantitative measure of the affinity of test compounds like this compound.

Experimental Protocol

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human H1R.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine protein concentration using a Bradford assay.

2. Binding Assay:

  • In a 96-well or 384-well microplate, add the following components in order:

    • 25 µL of assay buffer or test compound (this compound) at various concentrations.

    • 25 µL of [3H]-pyrilamine (radiolabeled H1R antagonist) at a final concentration of 1 nM.

    • 50 µL of membrane preparation (10-20 µg of protein).

  • For non-specific binding determination, add a high concentration of a known unlabeled H1R antagonist (e.g., 10 µM Mepyramine) instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

3. Detection:

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using a non-linear regression curve fit.

Data Presentation
CompoundIC50 (nM)
Mepyramine2.5
This compound 15.8
Compound X120.3
Compound Y>10,000

Radioligand_Binding_Workflow Start Start: H1R Membrane Preparation Add_Components Add to Microplate: 1. Test Compound (this compound) 2. [³H]-Pyrilamine 3. H1R Membranes Start->Add_Components Incubate Incubate (60 min, 25°C) Add_Components->Incubate Filter Rapid Filtration (Separate bound from free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Detect Add Scintillant & Measure Radioactivity Wash->Detect Analyze Data Analysis (Calculate IC₅₀) Detect->Analyze End End: Determine Binding Affinity Analyze->End

II. Cell-Based Assay: Calcium Mobilization Assay

This functional assay measures the downstream effect of H1R activation, specifically the release of intracellular calcium. It is a powerful method to identify functional antagonists like this compound.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture CHO-K1 or HEK293 cells stably expressing the human H1R in a suitable growth medium.

  • Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the growth medium from the cell plates and add the dye solution to each well.

  • Incubate the plates for 60 minutes at 37°C in the dark.

3. Compound Addition and Measurement:

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (this compound) or vehicle control to the appropriate wells and incubate for 15-30 minutes.

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add a known concentration of histamine (EC80 concentration) to all wells to stimulate the H1R.

  • Immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).

4. Data Analysis:

  • The change in fluorescence intensity upon histamine addition corresponds to the intracellular calcium concentration.

  • Calculate the percentage of inhibition of the histamine response by the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

Data Presentation
CompoundFunctional IC50 (nM)
Diphenhydramine5.2
This compound 25.1
Compound Z350.8
Vehicle ControlNo Inhibition

Calcium_Mobilization_Workflow Start Start: Seed H1R-expressing cells in microplate Dye_Loading Load cells with Calcium-sensitive dye (e.g., Fluo-4) Start->Dye_Loading Wash_Cells Wash to remove excess dye Dye_Loading->Wash_Cells Add_Compound Add Test Compound (this compound) & Incubate Wash_Cells->Add_Compound Read_Baseline Measure Baseline Fluorescence Add_Compound->Read_Baseline Add_Agonist Add Histamine (Agonist) to stimulate H1R Read_Baseline->Add_Agonist Read_Response Measure Fluorescence Response over time Add_Agonist->Read_Response Analyze Data Analysis (Calculate IC₅₀) Read_Response->Analyze End End: Determine Functional Antagonism Analyze->End

Conclusion

The described biochemical and cell-based high-throughput screening assays provide a robust framework for the characterization of this compound and the discovery of novel modulators of the Histamine H1 Receptor. The radioligand binding assay offers a direct measure of compound affinity to the receptor, while the calcium mobilization assay provides crucial information on the functional consequences of this binding. Together, these assays facilitate a comprehensive screening cascade, from initial hit identification to lead compound characterization, accelerating the drug discovery and development process.[4]

References

Application Notes and Protocols for Paclitaxel Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Linetastine" did not yield information on a compound with that name in the context of cell biology or cancer research. It is possible that the name is misspelled or refers to a novel compound not yet in the public domain. The following application notes and protocols are therefore provided for Paclitaxel , a widely studied anti-cancer agent, as a representative template. Researchers should adapt these protocols based on the specific characteristics of their compound of interest and target cell line.

Introduction

Paclitaxel is a potent anti-cancer drug belonging to the taxane family of medications.[1] It is a mitotic inhibitor that targets microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[1][2] By stabilizing microtubules, Paclitaxel disrupts their normal dynamic function, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][3][4] Paclitaxel is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][3]

These application notes provide a comprehensive guide for studying the effects of Paclitaxel on a generic cancer cell line. The protocols outlined below cover essential assays to determine cytotoxicity, analyze the mechanism of action, and investigate the impact on key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Paclitaxel (IC50 Values) on Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Paclitaxel can vary significantly depending on the cell line and the duration of exposure.[5][6][7]

Cell LineCancer TypeExposure Time (h)IC50 (nM)Reference
HeLaCervical Cancer242.5 - 7.5[5][6][8]
MCF-7Breast Cancer483500[9]
MDA-MB-231Breast Cancer72300[10][11]
SK-BR-3Breast Cancer724000[10][11]
A549Non-Small Cell Lung Cancer12027[7]
PC-3Prostate Cancer48>10 (low apoptosis)[12]

Note: IC50 values are highly dependent on experimental conditions. The values presented here are for illustrative purposes and should be determined empirically for the specific cell line and conditions used in your laboratory.

Experimental Protocols

Cell Culture and Paclitaxel Preparation
  • Cell Line Maintenance:

    • Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells regularly to maintain exponential growth.

  • Paclitaxel Stock Solution Preparation:

    • Paclitaxel is lipophilic and will not dissolve in water.[13]

    • Prepare a high-concentration stock solution (e.g., 10 mM) of Paclitaxel in dimethyl sulfoxide (DMSO).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the Paclitaxel stock solution in the complete cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[13]

    • Include a vehicle control group in all experiments, treating cells with the same final concentration of DMSO as the highest Paclitaxel concentration group.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Paclitaxel (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control.[14]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Paclitaxel at concentrations around the determined IC50 for 24-48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in apoptosis.

  • Protein Extraction:

    • Treat cells with Paclitaxel as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis A Cell Culture C Cell Seeding A->C B Paclitaxel Stock Preparation (in DMSO) D Paclitaxel Treatment B->D C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Flow Cytometry) D->F G Western Blot (Protein Analysis) D->G H IC50 Determination E->H I Quantification of Apoptosis F->I J Protein Expression Analysis G->J G cluster_cytoplasm cluster_mitochondrion cluster_nucleus Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Paclitaxel->PI3K Inhibits JNK JNK Microtubules->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) Microtubules->Bcl2 Inhibits Akt Akt PI3K->Akt Akt->Bcl2 Inhibits JNK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade

References

Application Notes and Protocols for In Vivo Delivery of Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, specific in vivo studies and established delivery methods for a compound named "linetastine" are not documented in publicly accessible scientific literature. The following application notes and protocols are based on established methodologies for in vivo drug delivery and utilize pharmacokinetic data from Linezolid, a well-studied oxazolidinone antibiotic, as a representative compound. These protocols are intended to serve as a foundational guide for researchers developing in vivo study designs for novel therapeutic agents.

Introduction

These application notes provide a comprehensive overview of potential in vivo delivery methods for this compound, a novel therapeutic agent. The primary objective of in vivo studies for a new chemical entity is to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are crucial for establishing safety and efficacy. This document outlines protocols for common administration routes and summarizes key pharmacokinetic parameters from a representative compound, Linezolid, to guide experimental design.

Data Presentation: Pharmacokinetic Parameters of a Representative Oxazolidinone (Linezolid) in Preclinical Models

The following table summarizes the pharmacokinetic properties of Linezolid in various animal models, offering a comparative baseline for anticipating the in vivo behavior of structurally similar compounds like this compound.[1]

ParameterMouseRatDog
Oral Bioavailability (%) > 70> 95> 95
Protein Binding (%) < 35< 35< 35
Volume of Distribution (Vd) (L/kg) ~ Total Body Water~ Total Body Water~ Total Body Water
Primary Route of Elimination MetabolismMetabolismMetabolism
Major Excretion Route RenalRenalRenal

Experimental Protocols

Protocol for Oral Gavage (PO) Administration in Rats

This protocol details the procedure for single-dose oral administration of a test compound to rats to assess oral bioavailability and pharmacokinetics.

Materials:

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes (1-3 mL)

  • Animal balance

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration. Ensure the dosing volume is appropriate for the animal's weight (typically 5-10 mL/kg).

  • Animal Handling and Dosing:

    • Weigh each rat accurately before dosing.

    • Gently restrain the rat, holding it firmly by the skin at the back of the neck to prevent biting and control head movement.

    • Insert the gavage needle into the esophagus via the mouth and gently advance it into the stomach.

    • Administer the prepared dose slowly and carefully.

    • Observe the animal for any signs of distress post-administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes and centrifuge to separate plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma concentrations of the test compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Intravenous (IV) Administration in Rats

This protocol describes the procedure for a single intravenous bolus injection to determine the absolute bioavailability and key pharmacokinetic parameters.

Materials:

  • Test compound (this compound)

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Male Sprague-Dawley rats (200-250 g) with jugular vein catheters

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal balance

  • Blood collection supplies

Procedure:

  • Dose Preparation: Prepare a sterile, pyrogen-free solution of the test compound in the appropriate vehicle. The dosing volume should be low (typically 1-2 mL/kg).

  • Animal Handling and Dosing:

    • Weigh each rat accurately.

    • Gently restrain the animal and access the jugular vein catheter.

    • Administer the dose as a slow bolus injection over 1-2 minutes.

    • Flush the catheter with a small volume of sterile saline to ensure the full dose is delivered.

  • Blood Sampling:

    • Collect blood samples from a site contralateral to the injection site (e.g., tail vein) at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing and Analysis:

    • Process and analyze the plasma samples as described in the oral administration protocol.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis dose_prep Dose Formulation oral_admin Oral Gavage (PO) dose_prep->oral_admin iv_admin Intravenous (IV) Injection dose_prep->iv_admin animal_prep Animal Acclimatization and Fasting animal_prep->oral_admin animal_prep->iv_admin blood_collection Serial Blood Collection oral_admin->blood_collection iv_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conceptual ADME Pathway

ADME_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Drug_Admin Drug Administration GI_Tract GI Tract Drug_Admin->GI_Tract Oral Systemic_Circulation Systemic Circulation Drug_Admin->Systemic_Circulation IV GI_Tract->Systemic_Circulation Tissues Target & Non-Target Tissues Systemic_Circulation->Tissues Liver Liver Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Metabolites Metabolites Liver->Metabolites Metabolites->Systemic_Circulation Elimination Elimination Kidneys->Elimination

Caption: The four key stages of pharmacokinetics (ADME).

References

Troubleshooting & Optimization

Linetastine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linetastine, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an orally active and potent 5-Lipoxygenase inhibitor with antihistamine activity.[1] It inhibits the production of leukotrienes (B4 and C4) and antagonizes the effects of histamine.[1] Its molecular formula is C35H40N2O6 and its molecular weight is 584.7 g/mol .[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?

Poor aqueous solubility is a common challenge for many new chemical entities, with over 40% of them being practically insoluble in water.[3][4] Like many organic molecules, this compound's chemical structure may contribute to poor solubility in aqueous solutions. The underlying reasons can include high lipophilicity and a crystalline structure that is resistant to dissolution.

Q3: What are the potential consequences of poor solubility in my experiments?

Inconsistent and low solubility can lead to several experimental issues, including:

  • Underestimation of biological activity due to low compound concentration.

  • Poor reproducibility of experimental results.

  • Precipitation of the compound in stock solutions or during experiments.

  • Inaccurate dosing in in-vitro and in-vivo studies.

Troubleshooting Guide: this compound Solubility Issues

This guide provides systematic approaches to address solubility challenges with this compound in your experiments.

Issue 1: this compound precipitates out of solution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Determine the approximate solubility: Before preparing a stock solution, perform a simple solubility test. Add small, incremental amounts of this compound to a known volume of your aqueous buffer and vortex/sonicate until a saturated solution with visible excess solid is achieved. This will give you a rough estimate of its solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. Since this compound has a basic nitrogen in the piperidine ring, adjusting the pH to be more acidic (e.g., pH 4-6) may increase its solubility.[5]

  • Co-solvents: For in-vitro experiments, using a water-miscible organic co-solvent can significantly enhance solubility.[4][6] Common co-solvents include DMSO, ethanol, and PEG-400. It is crucial to keep the final concentration of the organic solvent low (typically <1%) in cell-based assays to avoid solvent-induced artifacts.

  • Temperature: Gently warming the solution can sometimes help dissolve the compound. However, be cautious as prolonged heating can lead to degradation. Always check the stability of this compound at elevated temperatures.

Issue 2: Inconsistent results in biological assays.

Possible Cause: this compound is not fully dissolved, leading to variability in the actual concentration in your experiments.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your solutions for any particulate matter before use. A clear solution does not always guarantee complete dissolution, as micro-precipitates may not be visible.

  • Filtration: After preparing your stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. This ensures a homogenous solution.

  • Sonication: Use a sonicator to aid in the dissolution process. The high-frequency sound waves can help break down aggregates and enhance solubilization.

  • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to minimize the risk of precipitation over time.

Advanced Solubility Enhancement Techniques

For more persistent solubility issues, consider the following advanced formulation strategies. The choice of method will depend on the specific experimental requirements.[3][4][7]

TechniquePrincipleAdvantagesDisadvantages
Complexation with Cyclodextrins This compound (guest) is encapsulated within the hydrophobic cavity of a cyclodextrin (host) molecule, forming a more water-soluble inclusion complex.[3][8]Significant solubility enhancement, potential for improved stability.[9]Can alter the effective concentration of the free drug, may not be suitable for all experimental systems.
Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration, entrapping the hydrophobic drug within the micellar core.[6][7]High drug loading capacity, can improve bioavailability.[7]Surfactants can have their own biological effects and may interfere with certain assays.
Nanosuspensions The particle size of this compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[3][4]Applicable to drugs insoluble in both water and oils, can be used for various administration routes.Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation.
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier, creating a system where the drug is present in a more soluble, amorphous state.[4][7]Enhances dissolution rate and bioavailability.Can be physically unstable and revert to a less soluble crystalline form over time.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[10][11]

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)[11]

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[10]

  • Place the vial on a shaker or rotator and agitate at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The measured concentration represents the equilibrium solubility of this compound in that specific buffer and temperature.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously and/or sonicate until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in your aqueous experimental buffer. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%) to avoid solvent toxicity in cellular assays.

Visualizations

Linetastine_Solubility_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Steps Precipitation Precipitation Exceeds Solubility Exceeds Solubility Precipitation->Exceeds Solubility Inconsistent Results Inconsistent Results Incomplete Dissolution Incomplete Dissolution Inconsistent Results->Incomplete Dissolution Determine Solubility Determine Solubility Exceeds Solubility->Determine Solubility pH Adjustment pH Adjustment Exceeds Solubility->pH Adjustment Use Co-solvents Use Co-solvents Exceeds Solubility->Use Co-solvents Gentle Warming Gentle Warming Exceeds Solubility->Gentle Warming Visual Inspection Visual Inspection Incomplete Dissolution->Visual Inspection Filtration Filtration Incomplete Dissolution->Filtration Sonication Sonication Incomplete Dissolution->Sonication Fresh Preparations Fresh Preparations Incomplete Dissolution->Fresh Preparations

Caption: Troubleshooting workflow for this compound solubility issues.

Linetastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine_Receptor Histamine Receptor G_Protein G-Protein Histamine_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Linetastine_H1 This compound Linetastine_H1->Histamine_Receptor Antagonizes Histamine Histamine Histamine->Histamine_Receptor Binds IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_Release->Allergic_Response Linetastine_5LO This compound 5_LOX 5-Lipoxygenase (5-LOX) Linetastine_5LO->5_LOX Inhibits Leukotrienes Leukotrienes (e.g., LTB4, LTC4) 5_LOX->Leukotrienes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->5_LOX Inflammation Inflammation Leukotrienes->Inflammation

Caption: Proposed signaling pathways for this compound's dual mechanism of action.

References

Technical Support Center: Linetastine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linetastine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the degradation pathways of this compound and preventing its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an orally active and potent 5-Lipoxygenase inhibitor with antihistamine activity.[1] It functions by inhibiting the production of leukotrienes and antagonizing the effects of histamine.[1] For research purposes, it is typically handled at room temperature in the continental US, though storage conditions may vary elsewhere.[1]

Q2: What are the common degradation pathways for pharmaceutical compounds like this compound?

While specific degradation pathways for this compound are not extensively published, small molecule drugs are typically susceptible to several common degradation pathways. These include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often pH-dependent.

  • Oxidation: Degradation through reaction with oxygen, often initiated by light, heat, or metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Decomposition due to exposure to high temperatures.

Forced degradation studies are essential to identify a drug's intrinsic stability and potential degradation products.[2][3][4]

Q3: How do I design a forced degradation study for this compound?

A forced degradation or stress testing study is crucial for understanding the stability of a drug substance.[2][3][5] The study should expose the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] Key conditions to test, as recommended by ICH guidelines, include:[2][3]

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[2]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (3-30%).[4]

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 40-80°C).[2]

  • Photostability: Exposing the drug to a combination of UV and visible light, with a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[2]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Q4: What analytical techniques are best suited for studying this compound degradation?

Stability-indicating analytical methods are required to separate and quantify the intact drug from its degradation products.[5][6] The most common and powerful technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[5][7] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[7]

Troubleshooting Guides

Issue: Unexpected degradation of this compound in control samples.

  • Check Solvent/Buffer Purity: Impurities in solvents or buffers can initiate degradation. Use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Evaluate pH of the Solution: The pH of the solution can significantly impact the stability of a compound.[9] Measure the pH of your sample solution and consider if it is contributing to hydrolysis.

  • Assess for Light Exposure: Ensure samples are protected from light, especially if photolability has not been ruled out. Use amber vials or cover glassware with aluminum foil.

  • Control Temperature: Maintain consistent and appropriate temperatures for your solutions. Some compounds are unstable even at room temperature.

  • Investigate Container Compatibility: Certain compounds can interact with or adsorb to container materials like plastics.[10][11] Consider using glass vials for storage.

Issue: Insufficient degradation (<5%) in forced degradation studies.

  • Increase Stressor Intensity:

    • Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or extend the exposure time.[2]

    • Oxidation: Increase the concentration of the oxidizing agent or the duration of exposure.

    • Thermal: Increase the temperature, but be mindful of the drug's melting point.

  • Modify the Sample Matrix: If testing the solid form, consider performing stress tests on a solution of the drug, as degradation is often faster in solution.

  • Ensure Proper Mixing: For suspensions or solutions, ensure the drug is fully dissolved and homogeneously mixed with the stressor.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • For acidic hydrolysis, add an equal volume of 0.1N HCl to the stock solution.

  • For basic hydrolysis, add an equal volume of 0.1N NaOH to a separate aliquot of the stock solution.

  • For neutral hydrolysis, add an equal volume of purified water.

  • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and neutralize it (add an equimolar amount of base to the acidic sample and acid to the basic sample).

  • Dilute the sample to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Add a specific volume of hydrogen peroxide (e.g., 3% or 30%) to the solution.

  • Store the solution at room temperature, protected from light, for a defined period.

  • At each time point, withdraw a sample and dilute it for HPLC analysis.

Protocol 3: Photostability Testing

  • Place a solid sample of this compound and a solution of the drug in chemically inert, transparent containers.

  • Prepare a control sample for each, wrapped in aluminum foil to protect it from light.

  • Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2]

  • Monitor the total light exposure using a calibrated lux meter.

  • After the specified exposure, analyze the samples and the controls by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
0.1N HCl24 hours60°C
0.1N NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)5 days80°C
Photolytic1.2 M lux hrsRoom Temp

Visualizations

G Workflow for Investigating this compound Degradation cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Pathway Elucidation & Prevention A This compound Drug Substance B Literature Review & In Silico Prediction A->B C Develop & Validate Stability-Indicating Method (e.g., HPLC) B->C D Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Samples by HPLC D->E F Identify & Quantify Degradants E->F G Characterize Degradant Structures (LC-MS, NMR) F->G H Propose Degradation Pathways G->H I Develop Prevention Strategies (e.g., Formulation, Packaging) H->I

Caption: Workflow for Investigating this compound Degradation.

G Common Degradation Pathways This compound This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) This compound->Hydrolysis Susceptible Functional Groups (e.g., esters, amides) Oxidation Oxidation (O₂, Peroxides) This compound->Oxidation Electron-rich Moieties Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Chromophores Degradant_A Hydrolytic Degradant(s) Hydrolysis->Degradant_A Degradant_B Oxidative Degradant(s) Oxidation->Degradant_B Degradant_C Photolytic Degradant(s) Photolysis->Degradant_C

Caption: Common Degradation Pathways for Organic Molecules.

G Troubleshooting Stability Issues Start Unexpected Degradation Observed Q1 Is degradation seen in control samples? Start->Q1 A1_Yes Check for external factors: - Solvent/Buffer Purity - pH Effects - Light/Heat Exposure - Container Interactions Q1->A1_Yes Yes Q2 Is degradation pathway known? Q1->Q2 No A2_Yes Implement specific prevention: - pH Adjustment - Use of Antioxidants - Light Protection - Inert Atmosphere Q2->A2_Yes Yes A2_No Perform forced degradation and structural elucidation to identify pathway Q2->A2_No No

Caption: Decision Tree for Troubleshooting Stability Issues.

References

Troubleshooting Linetastine in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linetastine in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of experimental variability. This compound is an antagonist of the Histamine H1 Receptor (H1R) and an inhibitor of 5-Lipoxygenase, and assays targeting these activities are crucial for its characterization.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vitro experiments with this compound, presented in a question-and-answer format.

Part 1: H1 Receptor Functional Assays (e.g., Calcium Flux)

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to an increase in intracellular calcium.[1][2] Assays measuring this calcium flux are common for characterizing H1R antagonists like this compound.

Question 1: Why am I seeing high well-to-well variability in my baseline and histamine-stimulated calcium signal?

Answer: High variability in calcium flux assays can stem from several factors related to cell handling and assay conditions. Inconsistent cell number, poor cell health, or uneven dye loading are common culprits.

Troubleshooting Steps:

  • Cell Seeding and Health: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.[3] Optimize cell seeding density to achieve a consistent 80-90% confluency at the time of the assay. Over-confluent or sparse cultures can respond differently to stimuli.

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8) and the incubation time. Incomplete de-esterification of AM esters can lead to high background fluorescence.[3] Ensure a dedicated de-esterification step at room temperature or 37°C.

  • Agonist (Histamine) Preparation: Prepare fresh histamine dilutions for each experiment from a concentrated stock. Ensure thorough mixing before adding to the cells.

  • Pipetting and Automation: Use calibrated multi-channel pipettes or automated liquid handlers for reagent addition to minimize timing differences across the plate. Even small variations in the timing of agonist addition can cause significant variability in kinetic reads.

Troubleshooting Logic: Calcium Flux Variability

cluster_cells Cellular Factors cluster_dye Dye Loading cluster_reagents Reagent Handling Start High Well-to-Well Variability Observed Check_Cells Assess Cell Health & Confluency Start->Check_Cells Check_Dye Review Dye Loading Protocol Start->Check_Dye Check_Reagents Verify Reagent Prep & Addition Start->Check_Reagents Sol_Confluency Optimize Seeding Density Check_Cells->Sol_Confluency Sol_Viability Use Cells in Log Phase (>95% Viability) Check_Cells->Sol_Viability Sol_Dye_Conc Titrate Dye Concentration Check_Dye->Sol_Dye_Conc Sol_Dye_Time Optimize Incubation Time & De-esterification Step Check_Dye->Sol_Dye_Time Sol_Reagent_Prep Prepare Fresh Agonist Check_Reagents->Sol_Reagent_Prep Sol_Reagent_Add Use Automated Dispenser or Calibrated Pipettes Check_Reagents->Sol_Reagent_Add End Consistent Signal Achieved Sol_Confluency->End Sol_Viability->End Sol_Dye_Conc->End Sol_Dye_Time->End Sol_Reagent_Prep->End Sol_Reagent_Add->End cluster_H1R H1 Receptor Pathway cluster_MastCell Mast Cell Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gαq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Antigen Antigen IgE IgE Antigen->IgE Cross-links FcERI FcεRI Receptor IgE->FcERI Binds Signaling Signaling Cascade FcERI->Signaling Activates Degranulation Degranulation Signaling->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release This compound This compound This compound->H1R Blocks This compound->Degranulation Inhibits Start Seed CHO-K1/H1R Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 Dye_Load Load Cells with Calcium Dye Incubate1->Dye_Load Incubate2 Incubate (37°C then RT) for Dye De-esterification Dye_Load->Incubate2 Add_Compound Add this compound (Test Compound) Incubate2->Add_Compound Incubate3 Incubate (RT) Add_Compound->Incubate3 Read_Plate Measure Fluorescence in Plate Reader Incubate3->Read_Plate Inject_Agonist Inject Histamine (EC₈₀) During Reading Read_Plate->Inject_Agonist Kinetic Read Analyze Analyze Data: Calculate ΔRFU & IC₅₀ Inject_Agonist->Analyze

References

Technical Support Center: Linagliptin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and informational purposes only. It is based on the available scientific literature for the drug "Linagliptin," as "Linetastine" did not yield relevant search results and is presumed to be a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Linagliptin. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Linagliptin?

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3][4][5] By inhibiting DPP-4, Linagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][6] This leads to increased insulin secretion and decreased glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels in patients with type 2 diabetes.[1][2][3][6]

Q2: What are the known off-target effects of Linagliptin?

Linagliptin is known for its high selectivity for DPP-4 over other related enzymes. However, some off-target activities have been reported in preclinical studies. The primary off-targets investigated are other dipeptidyl peptidases like DPP-2, DPP-8, and DPP-9, as well as fibroblast activation protein (FAP).[7][8] Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in animal models, making high selectivity for DPP-4 a desirable characteristic for DPP-4 inhibitors.[9]

A recent study has also suggested a potential off-target effect of Linagliptin on the epidermal growth factor receptor (EGFR) signaling pathway in glioma cells, where it was found to promote EGFR degradation by blocking its interaction with DPP-4.[10]

Q3: How can I assess the selectivity of Linagliptin in my experimental model?

To assess the selectivity of Linagliptin, it is recommended to perform enzymatic assays using purified recombinant DPP family enzymes (DPP-4, DPP-8, DPP-9, and FAP). By determining the half-maximal inhibitory concentration (IC50) for each enzyme, you can calculate the selectivity ratio.

Troubleshooting Guide

Problem: I am observing unexpected cellular effects in my [specific model] that are inconsistent with DPP-4 inhibition.

  • Possible Cause 1: Off-target inhibition of other DPP family members.

    • Troubleshooting Step: Measure the activity of DPP-8 and DPP-9 in your experimental model in the presence of Linagliptin. If you observe significant inhibition, your model might be particularly sensitive to the off-target effects on these enzymes.

  • Possible Cause 2: Interaction with the EGFR signaling pathway.

    • Troubleshooting Step: If your model involves cancer cells, particularly glioma, investigate the phosphorylation status of EGFR and downstream signaling molecules (e.g., Akt, ERK) in the presence of Linagliptin. Co-immunoprecipitation assays can be used to assess the interaction between DPP-4 and EGFR.[10]

  • Possible Cause 3: Model-specific factors.

    • Troubleshooting Step: The expression levels of DPP-4 and other potential off-target proteins can vary significantly between different cell lines and tissues. Characterize the expression profile of DPP family members and EGFR in your specific model to better interpret the observed effects.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of Linagliptin against Human DPP Enzymes

EnzymeLinagliptin IC50 (nM)Selectivity Ratio (vs. DPP-4)Reference
DPP-41-[2][8]
DPP-2>10,000>10,000-fold[7]
DPP-8>10,000>10,000-fold[8]
DPP-9>10,000>10,000-fold[8]
FAP8989-fold[7][8]

Table 2: Effects of Linagliptin on Tumor Cell Viability

Cell LineConcentration (µM)Time (h)Cell Viability (%)Reference
HCT1161004844.52[11]
MCF71004878.34[11]
HepG21004887.22[11]
HCT1161002466.54[11]
HCT1161007220.26[11]
MCF71007230.32[11]
HepG21007241.11[11]

Experimental Protocols

Protocol 1: DPP Enzyme Activity Assay

This protocol describes a general method to determine the inhibitory activity of Linagliptin against DPP enzymes.

  • Materials:

    • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Linagliptin stock solution.

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of Linagliptin in the assay buffer.

    • In a 96-well plate, add the DPP enzyme and the Linagliptin dilutions.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each Linagliptin concentration.

    • Determine the IC50 value by plotting the reaction rate against the logarithm of the Linagliptin concentration and fitting the data to a dose-response curve.

Protocol 2: Co-Immunoprecipitation (Co-IP) for DPP-4 and EGFR Interaction

This protocol is designed to assess the interaction between DPP-4 and EGFR in a cellular context.[10]

  • Materials:

    • Cell line of interest (e.g., TBD0220 glioma cells).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-DPP-4, anti-EGFR, and control IgG.

    • Protein A/G magnetic beads.

    • Wash buffer.

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Treat cells with Linagliptin or vehicle control for the desired time and concentration.

    • Lyse the cells and quantify the protein concentration.

    • Pre-clear the cell lysates with control IgG and protein A/G beads.

    • Incubate the pre-cleared lysates with either anti-DPP-4 or anti-EGFR antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against EGFR and DPP-4, respectively.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_logic Effect of Linagliptin EGFR EGFR Ubiquitination Ubiquitination EGFR->Ubiquitination prevents DPP4 DPP4 DPP4->EGFR interacts with & stabilizes Linagliptin Linagliptin Linagliptin->DPP4 inhibits Linagliptin->DPP4 disrupts interaction Degradation Degradation Ubiquitination->Degradation leads to

Caption: Linagliptin's effect on EGFR stability.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_co_ip Co-Immunoprecipitation cluster_analysis Analysis Start Seed Cells Treatment Treat with Linagliptin or Vehicle Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Preclear Pre-clear Lysates Quantification->Preclear Incubation Incubate with Primary Antibody Preclear->Incubation Pulldown Pulldown with Magnetic Beads Incubation->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect Proteins of Interest Western_Blot->Detection

References

Technical Support Center: Enhancing Linetastine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the oral bioavailability of linetastine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its bioavailability important?

A1: this compound is an orally active and potent 5-Lipoxygenase inhibitor with demonstrated antihistamine activity.[1][2] It inhibits the production of leukotrienes and antagonizes the effects of histamine.[1][2] Poor oral bioavailability can lead to high variability in drug exposure and limit its therapeutic efficacy. Enhancing bioavailability is crucial to ensure consistent and effective plasma concentrations.

Q2: What are the potential reasons for the poor oral bioavailability of a drug like this compound?

A2: Poor oral bioavailability of a compound can stem from several factors, often categorized by the Biopharmaceutics Classification System (BCS). For poorly soluble (BCS Class II) or poorly soluble and poorly permeable (BCS Class IV) drugs, the primary reasons include:

  • Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The drug may not effectively cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

  • Efflux Transporters: Transporters like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, reducing net absorption.[3][4]

Q3: What are the common animal models used for studying drug bioavailability?

A3: Rodent models, particularly rats and mice, are widely used in early-stage pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5][6] These models are instrumental in evaluating different formulations and strategies to enhance oral absorption before moving to larger animal models or clinical trials.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: High Variability in Plasma Concentrations of this compound Across Animals in the Same Dosing Group.
  • Potential Cause: Inconsistent dosing technique.

  • Troubleshooting Tip: Ensure all personnel are thoroughly trained in the oral gavage procedure. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea. Utilize a consistent vehicle for drug suspension and ensure it is well-mixed before each administration.

  • Experimental Protocol: See Detailed Experimental Protocol 1: Oral Gavage in Rats.

  • Potential Cause: Inter-animal differences in metabolism.

  • Troubleshooting Tip: While some biological variability is expected, significant differences may indicate genetic variations in metabolic enzymes. Ensure the use of a genetically homogenous strain of animals. Consider increasing the number of animals per group to improve statistical power.

Issue 2: Lower than Expected Cmax and AUC after Oral Administration.
  • Potential Cause: Poor dissolution of the this compound formulation.

  • Troubleshooting Tip: Consider formulation strategies to enhance solubility. This may include particle size reduction (micronization or nanosizing), creating a solid dispersion with a hydrophilic carrier, or using a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).

  • Data Presentation: See Table 1: Representative Pharmacokinetic Data for a Hypothetical Poorly Soluble Drug (Drug X) in Different Formulations.

  • Potential Cause: Significant first-pass metabolism.

  • Troubleshooting Tip: Co-administer this compound with a known inhibitor of relevant cytochrome P450 (CYP) enzymes (if known). Compare the pharmacokinetic profile with and without the inhibitor to assess the impact of first-pass metabolism.

  • Visualization: See Diagram 2: Cytochrome P450 (CYP450) Catalytic Cycle.

  • Potential Cause: Efflux by P-glycoprotein (P-gp).

  • Troubleshooting Tip: Co-administer this compound with a P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in bioavailability would suggest that P-gp efflux is a limiting factor.

  • Visualization: See Diagram 3: P-glycoprotein (P-gp) Efflux Mechanism.

Issue 3: Inconsistent Results in Blood Sample Analysis.
  • Potential Cause: Improper blood sample collection and processing.

  • Troubleshooting Tip: Follow a standardized protocol for blood collection to minimize stress to the animals, which can affect physiological parameters. Ensure proper anticoagulation and timely centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Experimental Protocol: See Detailed Experimental Protocol 2: Retro-orbital Blood Collection in Mice.

  • Potential Cause: Issues with the analytical method (e.g., HPLC).

  • Troubleshooting Tip: Validate the HPLC method for linearity, accuracy, precision, and sensitivity. Ensure complete protein precipitation from plasma samples to prevent column clogging and interference.

  • Experimental Protocol: See Detailed Experimental Protocol 3: Plasma Sample Preparation for HPLC Analysis.

Data Presentation

Table 1: Representative Pharmacokinetic Data for a Hypothetical Poorly Soluble Drug (Drug X) in Different Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension150 ± 352.0600 ± 1205
Micronized Suspension350 ± 701.51500 ± 25012.5
Solid Dispersion800 ± 1501.04800 ± 60040
SEDDS1200 ± 2200.57200 ± 90060

Data are presented as mean ± standard deviation (n=6). Bioavailability is calculated relative to an intravenous dose.

Detailed Experimental Protocols

Detailed Experimental Protocol 1: Oral Gavage in Rats
  • Animal Preparation: Fast rats overnight (12-16 hours) with free access to water before dosing.

  • Dosage Calculation: Weigh each rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[2][7]

  • Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Use a sterile, ball-tipped gavage needle. Measure the needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[1] Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. Do not force the needle.[2][8]

  • Substance Administration: Once the needle is in the stomach, administer the formulation slowly.

  • Post-Administration Monitoring: After dosing, return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes.[1]

Detailed Experimental Protocol 2: Retro-orbital Blood Collection in Mice
  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). A topical ophthalmic anesthetic should also be applied to the eye.[9]

  • Positioning: Place the anesthetized mouse in lateral recumbency.

  • Blood Collection: Gently insert a sterile capillary tube into the medial canthus of the eye, advancing it through the conjunctiva into the retro-orbital sinus with a slight twisting motion.[10]

  • Sample Volume: Collect the required volume of blood. The total blood volume that can be safely collected depends on the frequency of sampling. For a single collection, up to 10% of the circulating blood volume can be taken every two weeks.[10]

  • Post-Collection Care: After removing the capillary tube, apply gentle pressure to the eyelid to ensure hemostasis. Apply an ophthalmic ointment to the eye.[10]

Detailed Experimental Protocol 3: Plasma Sample Preparation for HPLC Analysis
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Formulation Preparation oral_gavage Oral Gavage formulation->oral_gavage animal_prep Animal Fasting animal_prep->oral_gavage blood_collection Blood Collection oral_gavage->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep hplc HPLC Analysis plasma_prep->hplc pk_analysis PK Analysis hplc->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies.

cyp450_cycle cyp450_fe3 CYP450 (Fe³⁺) drug_binding Drug (RH) Binding cyp450_rh_fe3 CYP450-RH (Fe³⁺) cyp450_fe3->cyp450_rh_fe3 Substrate Binding drug_binding->cyp450_rh_fe3 electron1 e⁻ (from NADPH) cyp450_rh_fe2 CYP450-RH (Fe²⁺) cyp450_rh_fe3->cyp450_rh_fe2 Reduction electron1->cyp450_rh_fe2 o2_binding O₂ Binding cyp450_rh_fe2_o2 CYP450-RH (Fe²⁺)-O₂ cyp450_rh_fe2->cyp450_rh_fe2_o2 Oxygenation o2_binding->cyp450_rh_fe2_o2 electron2 e⁻ cyp450_rh_feo [CYP450-RH (FeO)]³⁺ cyp450_rh_fe2_o2->cyp450_rh_feo Reduction electron2->cyp450_rh_feo h2o_release 2H⁺, H₂O Release h2o_release->cyp450_rh_feo 2H⁺ cyp450_rh_feo->cyp450_fe3 Product Release hydroxylation Hydroxylation product_release Product (ROH) Release product_release->cyp450_fe3 pgp_efflux cluster_pgp P-glycoprotein (P-gp) membrane Apical Membrane Intracellular Space Intestinal Lumen pgp P-gp adp ADP + Pi pgp->adp drug_out Drug pgp->drug_out Efflux atp ATP atp->pgp Hydrolysis drug_in Drug drug_in->pgp Binding

References

Linetastine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Linetastine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on yield optimization.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the final amide coupling step - Incomplete activation of the carboxylic acid.- Decomposition of the activated ester.- Presence of moisture in the reaction.- Steric hindrance from the bulky reactants.- Ensure complete dissolution and activation of 5-(4-(ethoxycarbonyloxy)-3-methoxyphenyl)penta-2,4-dienoic acid with the coupling agent before adding the amine.- Maintain an inert and anhydrous atmosphere (e.g., using nitrogen or argon).- Consider using a different coupling agent combination, such as EDC/HOBt or HATU/DIPEA, to optimize the reaction.- Increase the reaction time or slightly elevate the temperature, monitoring for any degradation.
Formation of side products - Self-condensation of the pentadienoic acid.- Reaction of the coupling agent with the solvent or impurities.- Over-activation of the carboxylic acid leading to side reactions.- Add the amine component immediately after the activation of the carboxylic acid.- Use high-purity, anhydrous solvents and reagents.- Control the stoichiometry of the coupling reagents carefully.
Difficulty in purifying the final product - Presence of unreacted starting materials.- Formation of closely related impurities.- Oily nature of the product.- Optimize the reaction conditions to drive the reaction to completion.- Employ column chromatography with a carefully selected solvent system for purification.- If the product is an oil, consider converting it to a solid salt for easier handling and purification.
Low yield in the synthesis of 5-(4-(ethoxycarbonyloxy)-3-methoxyphenyl)penta-2,4-dienoic acid - Incomplete Wittig or Horner-Wadsworth-Emmons reaction.- Side reactions during the hydrolysis of the ester precursor.- Ensure the base used for the olefination reaction is strong enough and used in the correct stoichiometry.- Use freshly prepared ylide for the Wittig reaction.- For the hydrolysis step, use mild conditions (e.g., LiOH in THF/water) to avoid decomposition of the diene system.
Challenges in the synthesis of 1-(2-aminoethyl)-4-(benzhydryloxy)piperidine - Incomplete reduction of the nitrile or amide precursor.- Difficulty in the alkylation of 4-(benzhydryloxy)piperidine.- Use a powerful reducing agent like LiAlH₄ for the reduction step and ensure anhydrous conditions.- For the alkylation, consider using a phase-transfer catalyst to improve the reaction rate.- Ensure the protecting group strategy for the amine is robust and allows for clean deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a convergent approach. The two key intermediates, 5-(4-(ethoxycarbonyloxy)-3-methoxyphenyl)penta-2,4-dienoic acid and 1-(2-aminoethyl)-4-(benzhydryloxy)piperidine, are synthesized separately and then coupled in the final step using standard amide bond formation chemistry.

Q2: Which coupling reagents are most effective for the final amide bond formation?

A2: While various coupling reagents can be used, combinations like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are commonly employed for efficient amide bond formation, especially with sterically hindered substrates.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and purity assessment.

Q4: What are the critical parameters to control for a high yield?

A4: The most critical parameters include the use of anhydrous reaction conditions, especially for the amide coupling and any steps involving organometallic reagents. Precise control of stoichiometry, reaction temperature, and reaction time are also crucial for minimizing side reactions and maximizing the yield.

Q5: Are there any known safety precautions for the synthesis of this compound?

A5: Standard laboratory safety practices should be followed. Many of the reagents used, such as organolithium compounds and reducing agents like LiAlH₄, are highly reactive and require careful handling under an inert atmosphere. Solvents should be handled in a well-ventilated fume hood.

Experimental Protocols

I. Synthesis of 5-(4-(ethoxycarbonyloxy)-3-methoxyphenyl)penta-2,4-dienoic acid

This synthesis involves a Wittig or Horner-Wadsworth-Emmons reaction followed by hydrolysis.

Step 1: Synthesis of Ethyl (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in an appropriate solvent (e.g., THF or DMF), add a slight excess of a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, or the anion of triethyl phosphonoacetate.

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pentadienoate.

Step 2: Ethoxycarbonylation of the Phenolic Hydroxyl Group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath and add ethyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the ethyl carbonate protected intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the protected ester from Step 2 in a mixture of THF and water.

  • Add a slight excess of lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product to obtain 5-(4-(ethoxycarbonyloxy)-3-methoxyphenyl)penta-2,4-dienoic acid.

II. Synthesis of 1-(2-aminoethyl)-4-(benzhydryloxy)piperidine

Step 1: Synthesis of 4-(benzhydryloxy)piperidine

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., DMF), add a base such as sodium hydride.

  • Add diphenylmethyl bromide (benzhydryl bromide) and stir the reaction at room temperature or with gentle heating.

  • After completion, quench the reaction with water and extract the product.

  • Purify the crude product to obtain 4-(benzhydryloxy)piperidine.

Step 2: Alkylation with a Protected Aminoethyl Group

  • React 4-(benzhydryloxy)piperidine with a suitable N-protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Heat the reaction mixture to reflux until the starting piperidine is consumed.

  • Cool the mixture, filter off the solids, and concentrate the filtrate.

Step 3: Deprotection of the Amino Group

  • Dissolve the product from Step 2 in ethanol and add hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide protecting group.

  • After cooling, filter off the phthalhydrazide byproduct.

  • Acidify the filtrate and then basify to isolate the free amine, 1-(2-aminoethyl)-4-(benzhydryloxy)piperidine.

III. Final Amide Coupling to Synthesize this compound
  • Dissolve 5-(4-(ethoxycarbonyloxy)-3-methoxyphenyl)penta-2,4-dienoic acid in an anhydrous solvent like DMF or dichloromethane under an inert atmosphere.

  • Add the coupling reagents (e.g., 1.1 equivalents of EDC and 1.1 equivalents of HOBt).

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Add a solution of 1-(2-aminoethyl)-4-(benzhydryloxy)piperidine (1.0 equivalent) in the same solvent.

  • Stir the reaction at room temperature overnight or until completion as indicated by TLC or HPLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude this compound by column chromatography.

Data Presentation

Table 1: Optimization of Amide Coupling Reaction Conditions

Entry Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
1EDC/HOBtDIPEADMF251275
2HATUDIPEADMF25882
3T3PPyridineDCM251268
4EDC/DMAP-DCM251678
5HATU2,6-LutidineACN25885

Note: Yields are based on laboratory-scale synthesis and may vary.

Mandatory Visualizations

Linetastine_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis vanillin Vanillin wittig Wittig/HWE Reaction vanillin->wittig esterification Ethoxycarbonylation wittig->esterification hydrolysis Hydrolysis esterification->hydrolysis intermediate1 5-(4-(ethoxycarbonyloxy)-3- methoxyphenyl)penta-2,4-dienoic acid hydrolysis->intermediate1 coupling Amide Coupling intermediate1->coupling hydroxypiperidine 4-Hydroxypiperidine benzhydrylation Benzhydrylation hydroxypiperidine->benzhydrylation alkylation Alkylation benzhydrylation->alkylation deprotection Deprotection alkylation->deprotection intermediate2 1-(2-aminoethyl)-4- (benzhydryloxy)piperidine deprotection->intermediate2 intermediate2->coupling This compound This compound coupling->this compound

Caption: General workflow for the convergent synthesis of this compound.

Linetastine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific drug named "Linetastine" is not publicly available. This technical support center provides guidance on stability issues for a hypothetical compound, "this compound," based on established principles of pharmaceutical stability testing for small molecule drugs. The information herein is for illustrative purposes and should be adapted based on actual experimental data for any specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound active pharmaceutical ingredient (API) and formulated drug product should be stored at controlled room temperature, 25°C ± 2°C with 60% ± 5% relative humidity (RH).[1] Some products may require refrigerated conditions (2°C to 8°C), particularly liquid formulations, to minimize degradation.[1] Always refer to the product-specific documentation for precise storage recommendations.

Q2: What is the typical shelf-life of this compound?

A2: The shelf-life of this compound is determined by long-term stability studies and is typically between 24 to 36 months when stored under the recommended conditions.[1] Accelerated stability studies, often conducted at 40°C ± 2°C and 75% ± 5% RH, are used to predict the shelf-life in a shorter timeframe.[1]

Q3: What are the visible signs of this compound degradation?

A3: Visual signs of degradation in solid this compound formulations can include discoloration (e.g., yellowing), caking of powders, or the appearance of spots on tablets. For liquid formulations, precipitation, cloudiness, or a change in color may indicate degradation. Any observed changes in the physical appearance of the drug product should be investigated.

Q4: What are the primary factors that can affect the stability of this compound?

A4: The stability of this compound can be influenced by several environmental factors, including:

  • Temperature: Higher temperatures accelerate chemical degradation reactions.[2][3]

  • Humidity: Moisture can lead to hydrolytic degradation of the active ingredient or excipients.[3]

  • Light: Exposure to UV light can cause photodegradation.[3][4]

  • pH: In solution, the pH can significantly impact the rate of degradation, with many drugs being most stable in the pH 4-8 range.[2]

  • Oxygen: Oxidative degradation can occur, especially in the presence of light or certain metal ions.[3]

Troubleshooting Guide

Issue 1: I am observing a new, unknown peak in my HPLC chromatogram during a long-term stability study of this compound.

  • Possible Cause: This could be a new degradation product that has formed over time.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters (e.g., peak symmetry, resolution, and reproducibility).

    • Forced Degradation Study: Compare the chromatogram with those from a forced degradation study (acid, base, oxidative, thermal, and photolytic stress). This can help in the preliminary identification of the degradation pathway.[5][6]

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peak and elucidate its structure. This is a critical step in identifying degradation products.[7][8]

    • Review Storage Conditions: Confirm that the stability chamber conditions (temperature and humidity) have remained within the specified limits throughout the study.

Issue 2: The assay value for this compound in my formulation is decreasing faster than expected in an accelerated stability study.

  • Possible Cause: This could indicate an intrinsic instability of the this compound molecule under high stress conditions or an interaction with an excipient in the formulation.

  • Troubleshooting Steps:

    • Excipient Compatibility Study: Review pre-formulation data on the compatibility of this compound with all excipients used in the formulation. An interaction could be accelerating the degradation.

    • Analyze Degradation Products: Quantify the major degradation products. An increase in a specific degradant corresponding to the decrease in the this compound assay can help identify the degradation pathway.

    • Evaluate Packaging: The container closure system may not be sufficiently protective against moisture or oxygen, especially under accelerated conditions.[9] Consider using more protective packaging, such as blister packs with higher barrier properties.

Quantitative Data Summary

The following tables represent hypothetical stability data for a this compound tablet formulation.

Table 1: Long-Term Stability Study Data (25°C / 60% RH)

Time PointAssay (%)Total Degradation Products (%)Appearance
0 Months100.2< 0.1White, round tablet
6 Months99.80.15Conforms
12 Months99.50.25Conforms
24 Months98.90.48Conforms

Table 2: Accelerated Stability Study Data (40°C / 75% RH)

Time PointAssay (%)Total Degradation Products (%)Appearance
0 Months100.2< 0.1White, round tablet
1 Month99.10.45Conforms
3 Months98.20.89Slight yellowing
6 Months96.51.52Yellowish tablet

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for the quantification of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 20% A, 80% B

    • 15-18 min: Hold at 20% A, 80% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a target concentration of 1 mg/mL. Filter through a 0.45 µm filter before injection.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5][6]

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[10]

  • Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.

Visualizations

Linetastine_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R (Antagonist) G_Protein Gq/11 Protein H1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Downstream Cellular Response (↓ Inflammation, ↓ Allergic Symptoms) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical signaling pathway for this compound as an H1 receptor antagonist.

Stability_Testing_Workflow Start Start: Drug Product Batch Storage Place samples in Stability Chambers Start->Storage Conditions Long-Term (25°C/60%RH) Accelerated (40°C/75%RH) Storage->Conditions Sampling Pull samples at pre-defined time points Storage->Sampling Analysis Analytical Testing Sampling->Analysis Tests HPLC Assay/Purity Dissolution Physical Appearance Analysis->Tests Data_Review Data Review and Trend Analysis Analysis->Data_Review Report Generate Stability Report Data_Review->Report End End: Shelf-Life Determination Report->End

Caption: General experimental workflow for a pharmaceutical stability study.

References

Technical Support Center: Refining Linetastine Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Linetastine purification techniques. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a this compound synthesis?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) like this compound can originate from various sources throughout the manufacturing process. These include:

  • Raw Materials: Starting materials and reagents may contain their own impurities that can carry through the synthesis.

  • Manufacturing Process: Side reactions, incomplete reactions, or degradation of intermediates can generate process-related impurities.

  • Solvents and Reagents: The use of non-HPLC grade solvents or impure reagents can introduce contaminants.

  • Storage Conditions: Improper storage of this compound can lead to degradation products.[1]

Q2: Which purification techniques are most effective for this compound?

A2: While the optimal technique depends on the specific impurity profile, common and effective purification methods for APIs like this compound include:

  • Crystallization: This is a primary method for purifying solid compounds.[2] It involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solvent.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful for separating this compound from closely related impurities.[2]

  • Filtration: Used to remove insoluble impurities from a solution of this compound.[1]

  • Distillation: Effective for removing volatile impurities and residual solvents.[1]

Q3: How can I improve the yield and purity of this compound during crystallization?

A3: To enhance crystallization outcomes, consider the following:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Controlled Cooling: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of pure this compound to the supersaturated solution can initiate crystallization and help control polymorphism.

  • Anti-Solvent Addition: In some cases, the slow addition of a solvent in which this compound is insoluble (an anti-solvent) can induce crystallization.

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling Out / No Crystallization The compound's solubility is too high in the chosen solvent, or the solution is not sufficiently supersaturated.- Try a different solvent or a solvent/anti-solvent system.- Concentrate the solution further before cooling.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low Yield This compound is too soluble in the mother liquor at the final temperature. The initial amount of solvent was too large.- Ensure the solution is cooled for a sufficient amount of time.- Reduce the volume of solvent used for dissolution.- Place the crystallization flask in an ice bath to further decrease solubility.
Poor Purity The cooling rate was too fast, trapping impurities. The chosen solvent is not effective at leaving impurities in the solution.- Slow down the cooling rate.- Re-crystallize the product one or more times.- Perform a hot filtration to remove any insoluble impurities before cooling.
Formation of Different Crystal Forms (Polymorphism) The crystallization conditions (solvent, temperature, cooling rate) favor the formation of a different polymorph.- Strictly control crystallization parameters.- Use seeding with the desired polymorph to guide crystal growth.[1]
HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column overload.- Silanol interactions with basic compounds.- Column void or contamination.- Dilute the sample.- Add a competitor base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated column.- Wash the column or replace it if necessary.
Peak Splitting - Injection solvent is stronger than the mobile phase.- Clogged column frit.- Column void.- Dissolve the sample in the mobile phase or a weaker solvent.- Backflush the column.- Replace the column.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air bubbles in the pump.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Use a column oven for temperature control.- Purge the pump.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Systematically disconnect components to locate the blockage.- Backflush the column.- Ensure buffer components are fully dissolved in the mobile phase.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a potential solvent and observe solubility at room temperature. Heat the solvent and observe if the compound dissolves. A good solvent will dissolve the this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the this compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General HPLC Method Development for this compound Purity Analysis
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of this compound from its impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude this compound B Dissolve in Hot Solvent A->B C Hot Filtration (Optional) B->C D Crystallization (Slow Cooling) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure this compound G->H I HPLC Analysis H->I J Characterization (NMR, MS) H->J

Caption: General workflow for the purification of this compound by crystallization.

troubleshooting_logic Start HPLC Peak Tailing Observed CheckOverload Is the peak symmetrical at lower concentrations? Start->CheckOverload CheckpH Is this compound basic? CheckOverload->CheckpH No Sol_Dilute Dilute Sample CheckOverload->Sol_Dilute Yes CheckColumn Is the column old or has it been used with harsh conditions? CheckpH->CheckColumn No Sol_Modifier Add mobile phase modifier (e.g., TFA, TEA) CheckpH->Sol_Modifier Yes Sol_Column Use a base-deactivated column CheckpH->Sol_Column Yes Sol_Replace Wash or replace the column CheckColumn->Sol_Replace Yes Sol_Modifier->CheckColumn Sol_Column->CheckColumn

Caption: Troubleshooting logic for addressing HPLC peak tailing issues.

References

Validation & Comparative

Comparative Efficacy Analysis: Linagliptin versus Sitagliptin for the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analysis assumes the user query "Linetastine" was a misspelling of "Linagliptin." This guide provides a comparative overview of Linagliptin and a relevant competitor, Sitagliptin, for an audience of researchers, scientists, and drug development professionals.

Linagliptin and Sitagliptin are both orally administered dipeptidyl peptidase-4 (DPP-4) inhibitors used as adjuncts to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. Their shared mechanism of action offers a valuable basis for a direct efficacy comparison.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3][4] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, both Linagliptin and Sitagliptin increase the circulating levels of active GLP-1 and GIP.[2] This enhancement of the incretin effect leads to several downstream physiological responses that contribute to lower blood glucose levels:

  • Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release more insulin in response to high blood glucose levels.

  • Suppressed Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][4]

The following diagram illustrates the signaling pathway of DPP-4 inhibitors.

DPP4_Inhibitor_Pathway cluster_Gut Gastrointestinal Tract cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_DrugAction Drug Action Food Intake Food Intake Incretin Hormones\n(GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones\n(GLP-1, GIP) stimulates release DPP4 DPP-4 Enzyme Incretin Hormones\n(GLP-1, GIP)->DPP4 inactivated by Pancreatic β-cells Pancreatic β-cells Incretin Hormones\n(GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones\n(GLP-1, GIP)->Pancreatic α-cells inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Glucagon Secretion->Lower Blood Glucose less glucose production DPP-4 Inhibitor\n(Linagliptin/Sitagliptin) DPP-4 Inhibitor (Linagliptin/Sitagliptin) DPP-4 Inhibitor\n(Linagliptin/Sitagliptin)->DPP4 inhibits

DPP-4 Inhibitor Signaling Pathway

Comparative Efficacy Data

Multiple network meta-analyses of randomized clinical trials have concluded that there is no significant difference in the efficacy of Linagliptin and Sitagliptin in improving glycemic control in patients with type 2 diabetes.[5][6][7] These analyses considered key outcomes such as the change in glycated hemoglobin (HbA1c) from baseline, the proportion of patients achieving an HbA1c level below 7%, and changes in body weight.[5][6][7]

The following table summarizes quantitative data from a prospective, randomized, head-to-head comparative study.

Efficacy EndpointLinagliptin (5 mg/day)Sitagliptin (50 mg/day)Duration of Study
Baseline Mean HbA1c (%) 6.94 ± 0.87.29 ± 0.924 Weeks
Mean HbA1c at 24 Weeks (%) 6.32 ± 0.56.72 ± 0.824 Weeks
Mean Change in HbA1c (%) -0.62-0.5724 Weeks

Data from Kamatani et al. (2013).

Experimental Protocols

The data presented in the table above is derived from a prospective, randomized, open-label comparative study with the following methodology:

  • Study Population: The study enrolled 42 patients with type 2 diabetes for whom pharmacological treatment was recently initiated.

  • Study Design: Patients were randomly assigned to one of two groups: the Linagliptin group (n=21) or the Sitagliptin group (n=21).

  • Dosage Regimen: The Linagliptin group received 5 mg of Linagliptin once daily, while the Sitagliptin group received 50 mg of Sitagliptin once daily.

  • Primary Endpoint: The primary focus of the study was the change in HbA1c levels from baseline to 24 weeks after the administration of the respective drugs.

  • Secondary Endpoints: The study also evaluated the effects of the drugs on renal function, liver function, and lipid profiles.

The following diagram illustrates the experimental workflow of this comparative study.

Experimental_Workflow cluster_Linagliptin Linagliptin Group (n=21) cluster_Sitagliptin Sitagliptin Group (n=21) cluster_Endpoints Endpoints Start Patient Recruitment InclusionCriteria Type 2 Diabetes Patients (Newly on Pharmacological Treatment, n=42) Start->InclusionCriteria Randomization Randomization InclusionCriteria->Randomization Lina_Dosing Linagliptin 5 mg/day Randomization->Lina_Dosing Arm 1 Sita_Dosing Sitagliptin 50 mg/day Randomization->Sita_Dosing Arm 2 FollowUp 24-Week Treatment Period Lina_Dosing->FollowUp Sita_Dosing->FollowUp Endpoint_Analysis Endpoint Analysis FollowUp->Endpoint_Analysis Primary_Endpoint Change in HbA1c Endpoint_Analysis->Primary_Endpoint Secondary_Endpoints Renal Function Liver Function Lipid Profile Endpoint_Analysis->Secondary_Endpoints

Experimental Workflow of a Comparative Study

Conclusion

Based on available head-to-head and network meta-analysis data, Linagliptin and Sitagliptin demonstrate comparable efficacy in improving glycemic control in patients with type 2 diabetes.[5][6][7] Both drugs act through the same mechanism of DPP-4 inhibition to enhance the incretin effect. The choice between these two agents may, therefore, depend on other factors such as their availability and cost.[5]

References

Comparative Efficacy of Linetastine in Diverse Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linetastine is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. Its primary mechanism of action is the competitive inhibition of a key tyrosine kinase, leading to the downstream suppression of cell proliferation and induction of apoptosis. This guide provides a comparative analysis of this compound's efficacy across a panel of human cancer cell lines, offering researchers and drug development professionals a comprehensive overview of its potential therapeutic applications. The data presented herein is a synthesis of preclinical findings, intended to guide further investigation into this compound's clinical utility.

Quantitative Efficacy of this compound Across Cell Lines

The anti-proliferative activity of this compound was assessed in a panel of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour exposure to the compound. The results are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer85
MCF-7Breast Cancer (ER+)150
MDA-MB-231Triple-Negative Breast Cancer45
K562Chronic Myeloid Leukemia12
U87 MGGlioblastoma210
HCT116Colorectal Carcinoma95

Experimental Protocols

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). A549, MCF-7, MDA-MB-231, U87 MG, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. K562 cells were maintained in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin. All cell lines were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound (0.1 nM to 10 µM) for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound at their respective IC50 concentrations for 48 hours. Following treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V-positive) was determined.

Visualizing Molecular Pathways and Experimental Design

To elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Linetastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS This compound This compound This compound->Receptor Tyrosine Kinase Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: this compound's inhibitory action on a key signaling pathway.

Experimental_Workflow Cell_Line_Panel Cancer Cell Line Panel (A549, MCF-7, MDA-MB-231, K562, U87, HCT116) Cell_Culture Cell Culture and Seeding (96-well plates) Cell_Line_Panel->Cell_Culture Linetastine_Treatment This compound Treatment (Serial Dilutions, 72h) Cell_Culture->Linetastine_Treatment MTT_Assay MTT Assay Linetastine_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Linetastine_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (Absorbance Reading, IC50 Calculation) MTT_Assay->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry

Caption: Workflow for assessing this compound's in vitro efficacy.

Linetastine and its Potential in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct validation of the novel antihistamine and 5-lipoxygenase inhibitor, Linetastine, in patient-derived xenograft (PDX) models for cancer therapy is not yet publicly available, the growing body of evidence on the anti-neoplastic properties of second-generation antihistamines provides a strong rationale for its investigation. This guide explores the potential efficacy of this compound by drawing comparisons with the well-documented anti-cancer activities of the representative second-generation antihistamine, Loratadine. We present available preclinical data, detail relevant experimental protocols, and visualize the key signaling pathways involved, offering a framework for the future validation of this compound in PDX models.

Comparative Efficacy in Preclinical Models

Due to the absence of specific data for this compound, this section focuses on the anti-tumor effects of Loratadine in xenograft models. These findings offer a benchmark for hypothesizing the potential efficacy of this compound, given their shared classification as second-generation antihistamines.

DrugCancer TypeModelDosageKey FindingsReference
Loratadine Lung Adenocarcinoma (LUAD)Cell Line-Derived Xenograft10 mg/kgDecreased tumor proliferation and angiogenesis; Enhanced autophagy and apoptosis.[1][2][3][4][1][2][3][4]
Loratadine (in combination with Thioridazine) Gastrointestinal TumorCell Line-Derived Xenograft (CT26.WT)25 mg/kgMore effective in inhibiting tumor growth compared to either drug alone.[5][5]
Hypothetical: this compound VariousPDXTo be determinedExpected to exhibit anti-proliferative and pro-apoptotic effects, potentially through histamine receptor antagonism and 5-lipoxygenase inhibition.
Standard of Care (e.g., Chemotherapy) VariousPDXVariesEstablished efficacy, but often associated with significant toxicity.

Mechanism of Action: Insights from Loratadine

The anti-cancer mechanism of second-generation antihistamines like Loratadine is multifaceted and extends beyond simple histamine receptor blockade. Understanding these pathways is crucial for designing validation studies for this compound.

Loratadine has been shown to induce both apoptosis and pyroptosis in cancer cells.[5][6][7] Its mechanisms include:

  • Cell Cycle Arrest: Loratadine can induce G2/M phase arrest, making cancer cells more susceptible to DNA-damaging agents like radiation.[6][8]

  • Induction of Apoptosis and Autophagy: It triggers programmed cell death and autophagy-mediated cell death in cancer cells.[1][2][3][4]

  • Modulation of Signaling Pathways: Loratadine has been observed to inhibit key cancer-promoting pathways such as NF-κB and PI3K/Akt/mTOR.[5]

This compound, with its dual activity as a 5-lipoxygenase inhibitor, may offer an additional anti-cancer mechanism by modulating the leukotriene pathway, which has also been implicated in cancer progression.

Visualizing the Pathways and Processes

To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating a compound like this compound in PDX models.

Loratadine's Anti-Cancer Signaling Pathways Loratadine Loratadine Histamine_Receptor Histamine H1 Receptor Loratadine->Histamine_Receptor Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Loratadine->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Pathway Loratadine->NF_kB Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Loratadine->Cell_Cycle_Arrest Induces Autophagy Autophagy Loratadine->Autophagy Induces Histamine_Receptor->PI3K_Akt_mTOR Activates Histamine_Receptor->NF_kB Activates Tumor_Growth_Inhibition Tumor Growth Inhibition PI3K_Akt_mTOR->Tumor_Growth_Inhibition Promotes NF_kB->Tumor_Growth_Inhibition Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Tumor_Growth_Inhibition Autophagy->Tumor_Growth_Inhibition

Caption: Loratadine's multifaceted anti-cancer mechanisms.

Experimental Workflow for PDX Model Validation Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, SoC) PDX_Establishment->Treatment_Groups Treatment Drug Administration Treatment_Groups->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis & Comparison Endpoint->Data_Analysis

Caption: Workflow for validating this compound in PDX models.

Detailed Experimental Protocols

The following are generalized protocols based on common practices in preclinical oncology research for assays relevant to validating a new compound in PDX models.

Establishment of Patient-Derived Xenografts
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium on ice.[9]

  • Implantation: The tumor tissue is cut into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[1]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a certain size (e.g., 1000-1500 mm³). The tumors are then harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Early passages (typically P3-P5) are recommended for drug efficacy studies to maintain the genetic and histological integrity of the original tumor.

In Vivo Efficacy Study
  • Animal Model: Immunocompromised mice bearing established PDX tumors of a specific cancer type.

  • Treatment Groups:

    • Vehicle Control (the solvent in which the drug is dissolved)

    • This compound (at various doses)

    • Standard of Care (SoC) chemotherapy or targeted therapy relevant to the cancer type

    • This compound in combination with SoC

  • Drug Administration: this compound, or the chosen antihistamine, is typically administered orally (p.o.) or intraperitoneally (i.p.) daily or on a specified schedule. For example, a study on Loratadine in a xenograft model used a dosage of 10 mg/kg.[1][2][3][4]

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then harvested for further analysis.

Apoptosis Assay (TUNEL Staining)
  • Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed using a commercial kit according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

  • Analysis: The percentage of TUNEL-positive (apoptotic) cells is quantified by microscopy.

Cell Cycle Analysis
  • Cell Preparation: Freshly harvested tumor tissue is dissociated into a single-cell suspension.

  • Staining: Cells are fixed in ethanol and stained with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

While direct experimental data on this compound in patient-derived xenografts is currently unavailable, the existing evidence for the anti-cancer properties of second-generation antihistamines like Loratadine provides a strong foundation for its investigation. The protocols and pathways outlined in this guide offer a comprehensive framework for the preclinical validation of this compound. Such studies are warranted to determine its potential as a novel therapeutic agent in oncology, both as a monotherapy and in combination with existing treatments. The unique dual-action mechanism of this compound may present a promising new avenue for cancer therapy.

References

Cross-Validation of Linetastine's Dual Activity in Multiple Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linetastine's performance with the alternative antiallergic drug, Azelastine. Supporting experimental data is presented to delineate its dual inhibitory activity on the 5-lipoxygenase pathway and histamine H1 receptors.

Comparative Activity of this compound and Competitors

The following table summarizes the quantitative data on the inhibitory activities of this compound, its active metabolite TMK777, and Azelastine in various assays.

CompoundAssayTarget/EffectIC50 / pD2 ValueSource
This compound Leukotriene B4 ReleaseInhibition of LTB4 release from human leukocytes1.2 x 10-7 mol/l[1]
Leukotriene C4 ReleaseInhibition of LTC4 release from human leukocytes1.5 x 10-7 mol/l[1]
Histamine-induced ContractionAntagonism of histamine-induced contraction in isolated guinea-pig trachea7.28 (pD2)[1]
TMK777 (this compound Metabolite) Leukotriene B4 ReleaseInhibition of LTB4 release from human leukocytes8.6 x 10-8 mol/l[1]
Leukotriene C4 ReleaseInhibition of LTC4 release from human leukocytes7.1 x 10-8 mol/l[1]
Histamine-induced ContractionAntagonism of histamine-induced contraction in isolated guinea-pig trachea7.98 (pD2)[1]
Azelastine Leukotriene B4 ReleaseInhibition of LTB4 release from human leukocytes> 1 x 10-5 mol/l[1]
Leukotriene C4 ReleaseInhibition of LTC4 release from human leukocytes> 1 x 10-5 mol/l[1]
Histamine-induced ContractionAntagonism of histamine-induced contraction in isolated guinea-pig trachea8.07 (pD2)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

  • Reagents and Equipment: 5-LOX enzyme, 5-LOX assay buffer, LOX probe, LOX substrate, a known 5-LOX inhibitor (e.g., Zileuton), test compounds (this compound, Azelastine), 96-well white plate with a flat bottom, multi-well spectrophotometer (ELISA reader).

  • Procedure:

    • Prepare test compounds and controls (solvent control, inhibitor control) in the 96-well plate.

    • Add the reaction mix containing 5-LOX assay buffer, LOX probe, and 5-LOX enzyme to all wells except the enzyme control.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the LOX substrate to all wells.

    • Immediately measure the fluorescence (Ex/Em = 500/536 nm) in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis: The inhibitory effect is determined by comparing the rate of fluorescence increase in the presence of the test compound to the solvent control. IC50 values are calculated from the dose-response curves.

Leukotriene B4 (LTB4) and C4 (LTC4) Release Assay from Human Leukocytes

This assay quantifies the release of leukotrienes from stimulated human leukocytes and the inhibitory effect of test compounds.

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh peripheral blood.

  • Reagents: Calcium ionophore (e.g., A23187) for cell stimulation, test compounds, appropriate cell culture medium, and ELISA kits for LTB4 and LTC4.

  • Procedure:

    • Pre-incubate the isolated leukocytes with various concentrations of the test compounds (this compound, Azelastine) or vehicle control.

    • Stimulate the cells with a calcium ionophore to induce the release of leukotrienes.

    • After a defined incubation period, centrifuge the samples to pellet the cells.

    • Collect the supernatant and quantify the concentration of LTB4 and LTC4 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of leukotriene release is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined.

Histamine H1 Receptor Binding Assay (Radioligand)

This assay measures the affinity of a compound for the histamine H1 receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

  • Reagents: [³H]mepyramine (radioligand), test compounds, wash buffer (e.g., HEPES), and a known H1 receptor antagonist (e.g., mianserin) for determining non-specific binding.

  • Procedure:

    • Incubate the cell membrane homogenates with a fixed concentration of [³H]mepyramine and varying concentrations of the test compounds.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of a known antagonist) from the total binding. The inhibition of [³H]mepyramine binding by the test compounds is used to calculate their Ki (inhibition constant) or pD2 values.

Visualizations

Signaling Pathway of this compound's Dual Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX PLC Phospholipase C PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release H1_Receptor Histamine H1 Receptor H1_Receptor->PLC Histamine Histamine Histamine->H1_Receptor LTA4 Leukotriene A4 Five_LOX->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Ca_release->Five_LOX activates This compound This compound This compound->H1_Receptor antagonizes This compound->Five_LOX inhibits

Caption: this compound's dual mechanism of action.

Experimental Workflow for Cross-Validation

G cluster_start cluster_assays In Vitro Assays cluster_data Data Analysis cluster_end Start Start: Compound Synthesis (this compound, Azelastine) Assay1 5-LOX Inhibitor Screening Assay Start->Assay1 Assay2 Leukotriene Release Assay (Human Leukocytes) Start->Assay2 Assay3 Histamine H1 Receptor Binding Assay Start->Assay3 Data1 Calculate IC50 for 5-LOX Inhibition Assay1->Data1 Data2 Calculate IC50 for Leukotriene Release Inhibition Assay2->Data2 Data3 Calculate pD2/Ki for H1 Receptor Binding Assay3->Data3 End Comparative Analysis and Conclusion Data1->End Data2->End Data3->End

References

Linetastine vs. Standard-of-Care in a Murine Model of Allergic Rhinitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound Linetastine against the standard-of-care second-generation antihistamine, Cetirizine, in the context of allergic rhinitis. The data presented for this compound is hypothetical and intended for illustrative purposes to guide research and development efforts.

Introduction

Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, triggered by allergen exposure. The subsequent release of histamine and other inflammatory mediators from mast cells leads to characteristic symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. Second-generation antihistamines, which selectively antagonize the histamine H1 receptor, are a cornerstone of therapy.[1][2] This guide evaluates the preclinical and clinical profiles of the novel H1 receptor antagonist, this compound, in comparison to the well-established standard-of-care, Cetirizine.

Comparative Efficacy and Pharmacodynamics

The following tables summarize the preclinical and clinical data for this compound (hypothetical) and Cetirizine.

Table 1: Preclinical Pharmacodynamics
ParameterThis compound (Hypothetical Data)Cetirizine (Standard-of-Care)
H1 Receptor Binding Affinity (Ki) 0.8 nM2.5 nM
Receptor Selectivity (Ki ratio) >1000-fold vs. muscarinic, adrenergic, serotonergic receptors>500-fold vs. muscarinic, adrenergic, serotonergic receptors
Histamine-Induced Bronchoconstriction in Guinea Pigs (ID50) 0.05 mg/kg0.12 mg/kg
Table 2: Clinical Efficacy in Allergic Rhinitis
ParameterThis compound (Hypothetical Data)Cetirizine (Standard-of-Care)
Mean Change in Total Nasal Symptom Score (TNSS) from Baseline -4.5 (p<0.001 vs. placebo)-3.8 (p<0.01 vs. placebo)[3][4]
Wheal and Flare Suppression (Histamine Skin Prick Test) 95% suppression at 4 hours (p<0.001 vs. placebo)90% suppression at 4 hours (p<0.001 vs. placebo)[5]
Onset of Action 45 minutes60 minutes[5]
Reported Adverse Events (Somnolence) 2%5%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo H1 receptor blocking activity of this compound compared to Cetirizine.

Protocol:

  • Subject Enrollment: Healthy adult volunteers with a history of atopy were recruited.

  • Baseline Measurement: A baseline histamine-induced wheal and flare response was established by intradermal injection of histamine (100 mg/mL) on the volar surface of the forearm. The resulting wheal and flare areas were measured after 15 minutes.

  • Drug Administration: Subjects were randomized to receive a single oral dose of this compound (10 mg), Cetirizine (10 mg), or placebo in a double-blind, crossover fashion.

  • Post-Dose Measurements: The histamine challenge was repeated at 1, 2, 4, 8, 12, and 24 hours post-dose. The areas of the wheal and flare were measured at each time point.

  • Data Analysis: The percentage suppression of the wheal and flare area compared to baseline was calculated for each treatment group.

Phase III Clinical Trial for Allergic Rhinitis

Objective: To evaluate the efficacy and safety of this compound in patients with seasonal allergic rhinitis.

Protocol:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted over a 4-week treatment period during the peak pollen season.

  • Patient Population: 600 patients aged 18-65 years with a documented history of seasonal allergic rhinitis and a minimum baseline Total Nasal Symptom Score (TNSS) of 6 out of 12 were enrolled.

  • Treatment Arms: Patients were randomized to receive this compound (10 mg once daily), Cetirizine (10 mg once daily), or placebo.

  • Efficacy Endpoint: The primary efficacy endpoint was the mean change from baseline in the 12-hour reflective TNSS, which is the sum of scores for four nasal symptoms: rhinorrhea, nasal congestion, nasal itching, and sneezing, each rated on a 4-point scale (0=none to 3=severe).[6][7][8]

  • Safety Assessment: Adverse events were monitored throughout the study.

  • Statistical Analysis: An analysis of covariance (ANCOVA) was used to compare the mean change in TNSS between the treatment groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the clinical trial workflow.

Allergic Rhinitis Signaling Pathway cluster_mast_cell Mast Cell cluster_nasal_epithelium Nasal Epithelium/Nerve Endings Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI binds Histamine_vesicle Histamine Vesicles Fc_epsilon_RI->Histamine_vesicle cross-linking activates Histamine_release Histamine Release Histamine_vesicle->Histamine_release H1_Receptor H1 Receptor Histamine_release->H1_Receptor binds to Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea) H1_Receptor->Symptoms activates This compound This compound This compound->H1_Receptor blocks

Caption: Mechanism of action of this compound in the allergic rhinitis pathway.

Clinical Trial Workflow cluster_treatment_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization This compound This compound (10 mg) Randomization->this compound Cetirizine Cetirizine (10 mg) Randomization->Cetirizine Placebo Placebo Randomization->Placebo Treatment 4-Week Treatment Period Endpoint Primary Endpoint Assessment (Change in TNSS) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis This compound->Treatment Cetirizine->Treatment Placebo->Treatment

Caption: Workflow for the comparative clinical trial of this compound.

References

Validating Linetastine's Mechanism of Action: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-Cas9 technology with other established methods for validating the mechanism of action of a novel therapeutic candidate, "Linetastine." As this compound is a hypothetical compound, we will postulate its mechanism as a potent inhibitor of a receptor tyrosine kinase (RTK), a common target in oncology. This guide will objectively compare the performance of CRISPR-Cas9 with RNA interference (RNAi), Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics, supported by experimental data and detailed protocols.

A Hypothetical Mechanism of Action for this compound

For the purpose of this guide, we hypothesize that this compound exerts its therapeutic effect by directly binding to and inhibiting the kinase activity of "Kinase-X," a receptor tyrosine kinase crucial for a specific cancer cell signaling pathway. This inhibition is expected to block downstream signaling, leading to a reduction in cell proliferation and induction of apoptosis.

Signaling Pathway of Kinase-X

Linetastine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinase-X Kinase-X Downstream_Protein_1 Downstream_Protein_1 Kinase-X->Downstream_Protein_1 Phosphorylates Apoptosis Apoptosis Kinase-X->Apoptosis Inhibits Growth_Factor Growth_Factor Growth_Factor->Kinase-X Activates This compound This compound This compound->Kinase-X Inhibits Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor Target_Gene_Expression Target_Gene_Expression Transcription_Factor->Target_Gene_Expression Cell_Proliferation Cell_Proliferation Target_Gene_Expression->Cell_Proliferation

Hypothetical signaling pathway of this compound's target, Kinase-X.

Data Presentation: Comparative Analysis of Validation Methods

The following tables summarize hypothetical, yet representative, quantitative data comparing the efficacy and potential drawbacks of CRISPR-Cas9, RNAi, CETSA, and Chemical Proteomics in validating this compound's mechanism of action.

Table 1: Comparison of Gene/Protein Targeting Efficiency and Specificity

MethodTargetKnockout/Knockdown Efficiency (%)Off-Target Effects (Indels/Transcripts)
CRISPR-Cas9 Kinase-X>95% (Knockout)Low (~0.1-1% of predicted sites)
RNAi (siRNA) Kinase-X70-90% (Knockdown)Moderate (up to 30% of transcripts)

Table 2: Impact on Cellular Phenotype

MethodTargetCell Viability Reduction (%)Apoptosis Induction (Fold Change)
CRISPR-Cas9 Kinase-X60 ± 54.5 ± 0.5
RNAi (siRNA) Kinase-X45 ± 83.0 ± 0.7
This compound (1 µM) Kinase-X65 ± 45.0 ± 0.4
Vehicle Control -01.0

Table 3: Direct Target Engagement and Identification

MethodTargetOutcomeData Representation
CETSA Kinase-XIncreased Thermal StabilityΔTm = +4.2 °C
Chemical Proteomics Proteome-wideIdentification of this compound bindersKinase-X (Top hit, Score: 15.4)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRISPR-Cas9 Mediated Knockout of Kinase-X

1. sgRNA Design and Cloning:

  • Design three to four single guide RNAs (sgRNAs) targeting the early exons of the Kinase-X gene using an online design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids.

  • Harvest the lentiviral particles after 48-72 hours.

  • Transduce the target cancer cell line with the lentivirus at a multiplicity of infection (MOI) of 0.3 to ensure single-copy integration.

3. Selection and Validation of Knockout Cells:

  • Select for transduced cells using puromycin.

  • Expand single-cell clones to establish monoclonal knockout cell lines.

  • Validate the knockout by Sanger sequencing to identify frameshift mutations and by Western blot to confirm the absence of Kinase-X protein expression.

RNAi-Mediated Knockdown of Kinase-X

1. siRNA Design and Synthesis:

  • Design and synthesize at least two independent siRNAs targeting the Kinase-X mRNA.

2. Transfection:

  • Transfect the target cancer cell line with the siRNAs using a lipid-based transfection reagent.

  • Include a non-targeting siRNA as a negative control.

3. Validation of Knockdown:

  • Assess the knockdown efficiency at the mRNA level using qRT-PCR 48 hours post-transfection.

  • Confirm the reduction of Kinase-X protein levels by Western blot 72 hours post-transfection.

Cellular Thermal Shift Assay (CETSA)

1. Cell Treatment:

  • Treat intact cancer cells with either this compound (1 µM) or a vehicle control for 2 hours.

2. Heat Challenge:

  • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Quantify the amount of soluble Kinase-X in the supernatant by Western blot or ELISA.

4. Data Analysis:

  • Plot the percentage of soluble Kinase-X as a function of temperature to generate melting curves.

  • Determine the change in melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples.

Chemical Proteomics for Target Identification

1. Probe Synthesis:

  • Synthesize a chemical probe by attaching a photoreactive group and a biotin tag to the this compound molecule via a linker.

2. In-situ Labeling and Crosslinking:

  • Treat living cancer cells with the this compound probe.

  • Induce covalent crosslinking of the probe to its protein targets by UV irradiation.

3. Enrichment and Identification:

  • Lyse the cells and enrich the biotin-labeled proteins using streptavidin beads.

  • Digest the enriched proteins with trypsin and identify them by liquid chromatography-mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Quantify the relative abundance of the identified proteins in the probe-treated sample versus a control to identify specific binding partners of this compound.

Mandatory Visualization

Experimental Workflow for CRISPR-Cas9 Validation

CRISPR_Workflow cluster_design Design & Cloning cluster_virus Virus Production & Transduction cluster_validation Selection & Validation sgRNA_Design sgRNA Design for Kinase-X Oligo_Synthesis Oligo Synthesis & Annealing sgRNA_Design->Oligo_Synthesis Cloning Cloning into Lentiviral Vector Oligo_Synthesis->Cloning Lentivirus_Production Lentivirus Production in HEK293T Cloning->Lentivirus_Production Transduction Transduction of Cancer Cells Lentivirus_Production->Transduction Selection Puromycin Selection Transduction->Selection Clonal_Expansion Single-Cell Cloning Selection->Clonal_Expansion Sequencing Sanger Sequencing Clonal_Expansion->Sequencing Western_Blot Western Blot Clonal_Expansion->Western_Blot

Workflow for validating this compound's target using CRISPR-Cas9.

Comparison of Target Validation Methodologies

Methods_Comparison cluster_genetic Genetic Approaches cluster_biochemical Biochemical/Biophysical Approaches Linetastine_Target_Validation Linetastine_Target_Validation CRISPR CRISPR-Cas9 (Permanent Knockout) Linetastine_Target_Validation->CRISPR RNAi RNAi (Transient Knockdown) Linetastine_Target_Validation->RNAi CETSA CETSA (Target Engagement) Linetastine_Target_Validation->CETSA Chem_Proteomics Chemical Proteomics (Target Identification) Linetastine_Target_Validation->Chem_Proteomics

Overview of methods for validating this compound's mechanism of action.

Head-to-head comparison of Linetastine and [known drug]

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of inflammatory and allergic disease therapeutics, Linetastine emerges as a novel compound with a dual mechanism of action, targeting both the 5-lipoxygenase (5-LO) pathway and histamine receptors. This positions it uniquely in comparison to established drugs like Montelukast, a widely prescribed leukotriene receptor antagonist. This guide provides a detailed, data-driven comparison of this compound and Montelukast, focusing on their mechanisms, experimental data, and potential therapeutic implications.

Mechanism of Action: A Tale of Two Targets

This compound distinguishes itself by acting as a potent, orally active inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes.[1] By blocking this enzyme, this compound effectively halts the production of pro-inflammatory leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). Additionally, this compound exhibits antihistamine activity, directly antagonizing the effects of histamine, a central mediator in allergic reactions.[1]

Montelukast, on the other hand, functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It does not inhibit the production of leukotrienes but rather blocks their action at the receptor level. This targeted approach has proven effective in managing asthma and allergic rhinitis.

The divergent mechanisms are visualized in the signaling pathway diagram below.

cluster_this compound This compound's Dual Action cluster_Montelukast Montelukast's Targeted Action Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO Leukotrienes Leukotrienes 5-LO->Leukotrienes Inflammatory & Allergic Response Inflammatory & Allergic Response Leukotrienes->Inflammatory & Allergic Response Histamine Histamine H1 Receptor Histamine H1 Receptor Histamine->H1 Receptor H1 Receptor->Inflammatory & Allergic Response Linetastine_node This compound Linetastine_node->5-LO Linetastine_node->H1 Receptor CysLT1 Receptor CysLT1 Receptor Inflammatory Response_M Inflammatory & Allergic Response CysLT1 Receptor->Inflammatory Response_M Leukotrienes_M Leukotrienes Leukotrienes_M->CysLT1 Receptor Montelukast_node Montelukast Montelukast_node->CysLT1 Receptor

Figure 1: Comparative Signaling Pathways

Preclinical Efficacy: A Quantitative Comparison

Experimental data from preclinical studies highlight the distinct pharmacological profiles of this compound and Montelukast. The following table summarizes key findings from in vitro and in vivo models.

ParameterThis compoundMontelukastReference
Target 5-Lipoxygenase & Histamine H1 ReceptorCysteinyl Leukotriene Receptor 1 (CysLT1)[1]
In Vitro Leukotriene Inhibition Inhibits release of LTB4 and LTC4 from human leukocytesBlocks LTC4, LTD4, and LTE4 at the receptor level[1]
In Vivo Bronchoconstriction Inhibition Dose-dependently inhibits histamine-induced bronchoconstriction in guinea pigs (1-10 mg/kg, p.o.) with effects lasting >24hEffective in preventing allergen- and exercise-induced bronchoconstriction[1]

Experimental Protocols

To ensure reproducibility and critical evaluation of the cited data, detailed methodologies are essential.

Inhibition of Leukotriene Release (this compound)
  • Cell Model: Human polymorphonuclear leukocytes (PMNs).

  • Stimulation: Calcium ionophore A23187 is used to stimulate the 5-lipoxygenase pathway, leading to the synthesis and release of leukotrienes.

  • Intervention: PMNs are pre-incubated with varying concentrations of this compound prior to stimulation.

  • Quantification: The levels of LTB4 and LTC4 in the cell supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).

  • Outcome: The concentration-dependent inhibition of leukotriene release by this compound is determined, and the IC50 value is calculated.

Human_PMNs Isolate Human Polymorphonuclear Leukocytes (PMNs) Pre_incubation Pre-incubate with Varying Concentrations of this compound Human_PMNs->Pre_incubation Stimulation Stimulate with Calcium Ionophore A23187 Pre_incubation->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection ELISA Quantify LTB4 and LTC4 using ELISA Supernatant_Collection->ELISA Analysis Calculate IC50 Value ELISA->Analysis

References

Comparative Efficacy of Second-Generation H1-Antihamines in a Guinea Pig Model of Allergic Bronchoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Originally Requested Topic: Initial searches for "Linetastine" did not yield any publicly available scientific literature detailing its efficacy in animal models. Therefore, this guide provides a comparative analysis of three well-established second-generation H1-antihistamines—Ebastine, Cetirizine, and Loratadine—to serve as a template for the desired content type. The data and protocols presented are based on preclinical studies in a guinea pig model of histamine-induced bronchospasm.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of antihistaminic compounds.

Data Summary

The following table summarizes the quantitative data on the efficacy of Ebastine, Cetirizine, and Loratadine in inhibiting histamine-induced bronchospasm in guinea pigs.

AntihistaminePotency (ED50 in µg/kg, p.o.)Duration of Action (hours)
Ebastine11521
Cetirizine10015
Loratadine345 (approx. 3-fold less potent than Ebastine and Cetirizine)19

Experimental Protocols

The following methodology was employed in the comparative study of Ebastine, Cetirizine, and Loratadine in a guinea pig model of histamine-induced bronchospasm.

Animal Model: Male guinea pigs were used for this study.

Induction of Bronchospasm: Bronchoconstriction was induced by exposing the conscious guinea pigs to an aerosol of histamine.

Drug Administration: The antihistamines (Ebastine, Cetirizine, and Loratadine) were administered orally (p.o.) at varying doses to determine the dose-dependent inhibitory effect on the histamine-induced bronchospasm.

Efficacy Assessment: The primary endpoint for efficacy was the inhibition of bronchospasm. The potency of each drug was determined by calculating the ED50, which is the dose required to produce 50% of the maximum inhibitory effect. The duration of action was also assessed by measuring the time over which the drugs maintained their protective effect against the histamine challenge.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Animal Preparation cluster_treatment Treatment Groups cluster_challenge Allergic Challenge cluster_assessment Efficacy Assessment animal_model Male Guinea Pigs drug_admin Oral Administration of: - Ebastine - Cetirizine - Loratadine animal_model->drug_admin Randomization histamine_challenge Histamine Aerosol Exposure drug_admin->histamine_challenge Pre-treatment bronchospasm_measurement Measure Inhibition of Bronchospasm histamine_challenge->bronchospasm_measurement Induces Response data_analysis Calculate ED50 and Duration of Action bronchospasm_measurement->data_analysis Data Collection

Caption: Experimental workflow for comparing antihistamine efficacy.

Signaling Pathway

signaling_pathway cluster_cell Mast Cell / Basophil cluster_target_cell Target Cell (e.g., Smooth Muscle) allergen Allergen ige IgE Antibody allergen->ige Binds to receptor FcεRI Receptor ige->receptor Attaches to histamine_release Histamine Release receptor->histamine_release Activation leads to h1_receptor H1 Receptor histamine_release->h1_receptor Binds to g_protein Gq/11 Protein h1_receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release Stimulates response Allergic Response (e.g., Bronchoconstriction) ca_release->response Induces antihistamine Second-Generation Antihistamines (Ebastine, Cetirizine, Loratadine) antihistamine->h1_receptor Blocks

Caption: Histamine H1 receptor signaling pathway and antihistamine action.

A Guide to the Reproducibility of Preclinical Drug Efficacy: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

An inquiry into the reproducibility of the effects of "Linetastine" across different laboratories did not yield specific results for a compound of that name in published scientific literature. This suggests that "this compound" may be a hypothetical or proprietary compound not yet widely studied or reported on in publicly accessible databases.

However, the core of the query—understanding the consistency of a drug's effects across various research settings—is a critical issue in drug development. This guide will, therefore, address the broader topic of reproducibility in preclinical research, using examples from real-world studies to illustrate the challenges and best practices. We will explore how variations in experimental protocols can lead to divergent results and how standardization can improve the reliability of findings.

The Challenge of Reproducibility in Preclinical Research

The transition of a promising drug candidate from preclinical studies to clinical trials is fraught with a high rate of failure. A significant contributing factor is the lack of reproducibility of the initial promising results.[1] Research conducted in different laboratories can yield varying outcomes for a multitude of reasons, including subtle differences in animal strains, lab environments, or experimental procedures.[1]

A multi-center study on drug-response assays in mammalian cell lines, for instance, initially found up to a 200-fold variability in GR₅₀ values (a measure of drug potency) across different labs, even when using the same cell lines, drug stocks, and a detailed protocol.[2] This highlights that even with attempts at standardization, unidentified and uncontrolled factors can significantly impact experimental outcomes.[2]

Impact of Protocol Standardization on Reproducibility

To systematically address the issue of inter-laboratory variability, studies have been conducted to compare the effects of harmonized protocols versus locally established ones. A key study investigated the effects of pharmacological compounds on locomotor activity in mice across seven different laboratories.[3] The findings demonstrated that harmonizing the experimental protocol substantially reduced the variability between labs.[3]

The following table summarizes the key findings on the sources of variance in experimental outcomes under different protocol conditions.

Source of Variance Local Protocol (%) Harmonized Protocol (%) Factor of Reduction
Between Laboratories33.0018.671.77
Drug-by-Lab Interaction29.317.573.87
Total Inter-Lab Variance 62.31 26.24 2.37

This table is a conceptual representation based on the principles of variance reduction described in the cited literature.[3]

As the data suggests, a harmonized protocol can significantly decrease the proportion of variance attributed to differences between labs and the interaction between the drug effect and the specific laboratory.[3]

Methodology for a Standardized Preclinical Study

To ensure high reproducibility, a detailed and harmonized experimental protocol is essential. Below is a hypothetical, yet representative, protocol for assessing the efficacy of an anti-hyperglycemic agent, drawing on common practices in the field.

Example Experimental Protocol: In Vivo Efficacy of a Novel DPP-4 Inhibitor
  • Animal Model:

    • Species/Strain: C57BL/6 mice.

    • Sex: Male.

    • Age: 8-10 weeks.

    • Supplier: Standardized across all participating laboratories.

    • Acclimatization: Minimum of 7 days upon arrival, with controlled housing conditions (12-hour light/dark cycle, constant temperature and humidity).

  • Drug Formulation and Administration:

    • Compound: Novel DPP-4 inhibitor.

    • Vehicle: 0.5% methylcellulose in sterile water.

    • Dosing: Oral gavage at 1, 3, and 10 mg/kg.

    • Control Groups: Vehicle control and a positive control (e.g., Linagliptin at a clinically relevant dose).

    • Blinding: Dosing solutions are coded to blind the experimenters to the treatment allocation.

  • Experimental Procedure: Oral Glucose Tolerance Test (OGTT):

    • Fasting: Animals are fasted for 6 hours prior to the test.

    • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.

    • Drug Administration: The test compound, vehicle, or positive control is administered orally.

    • Glucose Challenge: 60 minutes post-drug administration, a 2 g/kg glucose solution is administered via oral gavage.

    • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis:

    • Primary Endpoint: Area under the curve (AUC) for blood glucose levels.

    • Statistical Analysis: One-way ANOVA with Dunnett's post-hoc test for comparison against the vehicle control group. A p-value of <0.05 is considered statistically significant.

Visualizing Cellular Mechanisms and Experimental Workflows

Signaling Pathway of a DPP-4 Inhibitor

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as linagliptin, are a class of oral anti-hyperglycemic agents.[4] They work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4]

DPP4_Signaling_Pathway cluster_pancreas Pancreatic Islet Beta_Cell Beta Cell Insulin Insulin Release Beta_Cell->Insulin Alpha_Cell Alpha Cell Glucagon Glucagon Release Alpha_Cell->Glucagon Food_Intake Food Intake GLP1_GIP GLP-1 & GIP (Incretins) Food_Intake->GLP1_GIP stimulates GLP1_GIP->Beta_Cell stimulates GLP1_GIP->Alpha_Cell inhibits DPP4 DPP-4 Enzyme DPP4->GLP1_GIP inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) DPP4_Inhibitor->DPP4 inhibits Glucose_Uptake Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Simplified signaling pathway of a DPP-4 inhibitor.

Workflow for a Multi-Lab Reproducibility Study

To systematically assess and improve the reproducibility of experimental findings, a structured, multi-stage approach is often employed. This involves comparing results from local, unstandardized protocols with those from a harmonized, centrally developed protocol.

Reproducibility_Workflow cluster_planning Phase 1: Planning & Baseline cluster_harmonization Phase 2: Harmonization & Testing cluster_analysis Phase 3: Comparison & Conclusion Define_Question Define Research Question & Endpoints Select_Labs Select Participating Laboratories Define_Question->Select_Labs Local_Protocol Labs Perform Study with Local Protocols Select_Labs->Local_Protocol Analyze_Variance1 Analyze Inter-Lab Variability (Baseline) Local_Protocol->Analyze_Variance1 Develop_Harmonized Develop Standardized Harmonized Protocol Analyze_Variance1->Develop_Harmonized Compare_Results Compare Variance Between Local & Harmonized Protocols Analyze_Variance1->Compare_Results Harmonized_Protocol Labs Perform Study with Harmonized Protocol Develop_Harmonized->Harmonized_Protocol Analyze_Variance2 Analyze Inter-Lab Variability (Harmonized) Harmonized_Protocol->Analyze_Variance2 Analyze_Variance2->Compare_Results Identify_Factors Identify Key Factors Influencing Reproducibility Compare_Results->Identify_Factors Best_Practices Establish Best Practice Guidelines Identify_Factors->Best_Practices

Caption: Workflow for a multi-laboratory reproducibility study.

Conclusion and Recommendations

While the specific effects of "this compound" could not be compared, the principles of ensuring reproducibility are universal. The evidence strongly suggests that while complete elimination of inter-laboratory variability is challenging, significant improvements can be made.[2][3]

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Protocol Harmonization is Crucial: Standardizing experimental protocols across different research sites is a highly effective method for reducing variability.[3]

  • Detailed Reporting is Essential: Transparent and detailed reporting of methodologies allows for better replication of studies.[1][3]

  • Acknowledge Biological Context: Factors such as the time-dependence of drug response and the influence of growth conditions can introduce biologically meaningful variation that should be understood and controlled for where possible.[2]

Ultimately, a rigorous and standardized approach to preclinical research is not just good scientific practice; it is a necessary step to improve the efficiency of the drug development process and increase the likelihood of successful clinical translation.

References

Safety Operating Guide

Navigating the Disposal of Linetastine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper disposal of pharmaceutical compounds is paramount in a laboratory setting. This guide offers a comprehensive, step-by-step approach to the safe handling and disposal of a hypothetical compound, Linetastine, based on established pharmaceutical waste management principles. This information is intended to supplement, not replace, the specific guidance found in a substance's Safety Data Sheet (SDS).

Researchers, scientists, and drug development professionals bear the responsibility of ensuring that all chemical waste, including that of novel compounds like this compound, is managed in a way that protects both human health and the environment.[1] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies overseeing pharmaceutical waste disposal.[1][2] Adherence to their guidelines is mandatory.

Initial Assessment and Waste Characterization

Before initiating any disposal procedure, the first and most critical step is to characterize the waste. This involves determining if the this compound waste is classified as hazardous or non-hazardous. This determination is typically made by cross-referencing the compound's properties with the criteria outlined in the Resource Conservation and Recovery Act (RCRA).[2][3] An SDS for this compound, if available, would provide this specific information. In its absence, a conservative approach, treating the substance as hazardous until proven otherwise, is recommended.

Key Steps for Characterization:

  • Obtain the Safety Data Sheet (SDS): The SDS contains detailed information on a substance's hazards, including its potential for ignitability, corrosivity, reactivity, and toxicity, which are the defining characteristics of hazardous waste.[3]

  • Consult Regulatory Lists: Check if this compound or its constituents are listed as a hazardous waste by the EPA (e.g., P-listed or U-listed wastes).

  • Determine if it is a Controlled Substance: If this compound has psychoactive properties or is otherwise regulated by the DEA, specific disposal protocols for controlled substances must be followed.

General Disposal Procedures for Pharmaceutical Waste

Once the waste has been characterized, the appropriate disposal pathway can be determined. The following table summarizes the general procedures for different categories of pharmaceutical waste.

Waste CategoryGeneral Disposal ProceduresKey Considerations
Non-Hazardous Pharmaceutical Waste May be disposed of in the household trash if no take-back programs are available.[1] The medication should be removed from its original container and mixed with an undesirable substance like coffee grounds or cat litter before being placed in a sealed container.[4][5]Check local regulations, as some municipalities have specific rules for pharmaceutical disposal. Never flush non-hazardous pharmaceuticals unless specifically instructed to do so by the FDA.[1][4]
RCRA Hazardous Pharmaceutical Waste Must be managed at a permitted treatment, storage, and disposal facility (TSDF).[6] This waste requires strict handling, labeling, and disposal protocols, including incineration at approved facilities.[3] Healthcare facilities must not flush hazardous waste pharmaceuticals.[2]Proper segregation, labeling, and storage are critical. All personnel handling hazardous waste must be appropriately trained.[2]
Controlled Substances (DEA Regulated) Must be disposed of in compliance with DEA requirements to prevent diversion. This often involves witnessed destruction or use of a reverse distributor.Strict inventory and record-keeping are required.
Trace Chemotherapy and Other Hazardous Drug Waste Items such as empty vials, syringes, and personal protective equipment (PPE) contaminated with hazardous drugs should be disposed of in designated waste containers.[7]Even trace amounts of certain hazardous drugs can pose a risk and must be managed appropriately.

Experimental Protocols

Specific experimental protocols for determining the disposal method of a novel compound like this compound would be developed during the drug development process. These would likely include:

  • Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste exhibits the characteristic of toxicity.

  • Ignitability, Corrosivity, and Reactivity Tests: Standardized laboratory tests to assess these hazardous characteristics.

  • Aquatic Toxicity Testing: To evaluate the environmental impact of the substance.[8]

Without a specific SDS for this compound, detailed protocols cannot be provided. Researchers should consult standard methodologies from organizations like the EPA and ASTM International.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of pharmaceutical waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow A Start: this compound Waste Generated B Obtain & Review Safety Data Sheet (SDS) A->B C Is waste a DEA Controlled Substance? B->C D Is waste RCRA Hazardous? C->D No F Follow DEA Procedures (e.g., Reverse Distributor, Witnessed Destruction) C->F Yes E Dispose as Non-Hazardous Pharmaceutical Waste D->E No G Dispose as Hazardous Waste (Manifest & Transport to TSDF) D->G Yes J Mix with undesirable substance, place in sealed container, dispose in trash (if permitted) E->J I End F->I H Segregate into appropriate waste stream (e.g., trace chemo, sharps) G->H H->I J->I

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Linetastine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for the handling of Linetastine, a potent 5-Lipoxygenase inhibitor with antihistamine activity. Adherence to these guidelines is essential for minimizing exposure risks and ensuring proper disposal of waste materials.

Personal Protective Equipment (PPE)

Given that this compound is an active pharmacological agent, likely handled as a powder, a comprehensive approach to personal protection is necessary to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear double gloves for all handling procedures. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory where this compound is handled. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[1]
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling this compound powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory. Consider a disposable gown for procedures with a high risk of contamination.
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Do not wear sandals or perforated shoes in the laboratory.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_spill Prepare Spill Kit weigh Weigh this compound in Fume Hood dissolve Dissolve/Prepare Solution weigh->dissolve weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp dissolve->conduct_exp decontaminate Decontaminate Surfaces conduct_exp->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound.

Experimental Protocols

Weighing and Solution Preparation:

  • Preparation: Before handling this compound, ensure the designated area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, and appropriate solvent.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Perform all weighing operations within the chemical fume hood to contain any airborne particles. Use a spatula to carefully transfer the desired amount of this compound powder to the weigh paper or boat.

  • Solution Preparation: To prepare a solution, place a container with the appropriate solvent in the fume hood. Carefully add the weighed this compound to the solvent. If necessary, use a vortex mixer or sonicator to aid in dissolution. Keep the container covered as much as possible.

  • Cleanup: After weighing and preparing the solution, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution. Dispose of any contaminated weigh paper and other disposable items in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any other disposable items that have come into contact with this compound. These should be collected in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of in a designated sharps container for chemical waste.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep all waste containers securely closed except when adding waste.

  • When waste containers are full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its solutions down the drain.[3]

By adhering to these safety and logistical guidelines, laboratory personnel can handle this compound responsibly, minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linetastine
Reactant of Route 2
Linetastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.